N-(2-aminoethyl)isoquinoline-5-sulfonamide hydrochloride
Description
Properties
IUPAC Name |
N-(2-aminoethyl)isoquinoline-5-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S.ClH/c12-5-7-14-17(15,16)11-3-1-2-9-8-13-6-4-10(9)11;/h1-4,6,8,14H,5,7,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMCOVXWUOADQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70151614 | |
| Record name | 5-Isoquinolinesulfonamide, N-(2-aminoethyl)-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70151614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116970-50-4 | |
| Record name | 5-Isoquinolinesulfonamide, N-(2-aminoethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116970-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Isoquinolinesulfonamide, N-(2-aminoethyl)-, monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116970504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Isoquinolinesulfonamide, N-(2-aminoethyl)-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70151614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Dawn of Kinase Inhibition: A Technical Guide to the Discovery and Legacy of H-9
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The field of signal transduction and targeted drug discovery was fundamentally altered by the advent of small molecule protein kinase inhibitors. Before the era of highly specific, rationally designed therapeutics, a class of pioneering compounds emerged that first established the "druggability" of the kinase ATP-binding site. Among these, the isoquinolinesulfonamide derivative, H-9, holds a significant place in history. This technical guide provides an in-depth exploration of the discovery, mechanism of action, and historical significance of H-9. We will delve into the seminal experiments that defined its function, provide detailed protocols representative of the era, and analyze its broad-spectrum kinase inhibition profile. Through this lens, we illuminate not only the properties of H-9 itself but also the foundational principles it helped establish, paving the way for the multi-billion dollar field of kinase inhibitor therapeutics.
Introduction: The Uncharted Territory of the Kinome
In the early 1980s, the concept of protein phosphorylation as a central mechanism for cellular regulation was well-established. The enzymes responsible, protein kinases, were understood to be critical nodes in signaling pathways controlling everything from metabolism to cell division. The identification of the first oncogene, Src, as a protein kinase underscored their immense potential as therapeutic targets.[1] However, the prospect of developing inhibitors was daunting. The kinase family is vast, and the ATP-binding pocket, the most logical site for inhibition, is highly conserved across hundreds of different kinases, raising significant concerns about achieving selectivity.[2]
It was in this environment of challenge and opportunity that a group of researchers led by Hiroyoshi Hidaka embarked on a journey that would provide the field with its first set of chemical tools to probe kinase function, leading to the discovery of the H-series of inhibitors.[3][4]
The Discovery of a Pioneering Scaffold: The Isoquinolinesulfonamides
The story of H-9 begins not with a direct search for kinase inhibitors, but with research into calmodulin antagonists. Hidaka and his team were investigating naphthalenesulfonamide derivatives, such as W-7, for their ability to inhibit the calcium-binding protein calmodulin. They observed that these compounds also inhibited protein kinases, albeit at higher concentrations.[4]
In a pivotal series of experiments published in 1984, they reported a crucial structural modification: replacing the naphthalene ring with an isoquinoline ring. This seemingly small change dramatically shifted the compounds' activity. The new isoquinolinesulfonamide derivatives were no longer effective calmodulin antagonists but were potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C (PKC).[1][4] This work introduced the foundational H-series, including the widely studied compounds H-7 and H-8, and their analogue, N-(2-aminoethyl)-5-isoquinolinesulfonamide , which would come to be known as H-9 .[5] These compounds were among the first synthetic, cell-permeable protein kinase inhibitors ever described, opening the door to pharmacological interrogation of kinase pathways.[1]
Mechanism of Action: Competing at the Core
The seminal 1984 paper by Hidaka et al. established the fundamental mechanism by which the H-series compounds function. Through kinetic analysis, they demonstrated that the inhibition was competitive with respect to ATP.[4] This meant that the isoquinolinesulfonamide scaffold directly occupied the ATP-binding site on the kinase catalytic domain, preventing the enzyme from binding its essential phosphate-donating substrate.
This ATP-competitive inhibition is a direct interaction with the active center of the enzyme. The inhibitory effect was observed on both the holoenzyme and the isolated catalytic subunit, confirming that the compounds did not interfere with the binding of allosteric activators like cyclic AMP or calcium/phospholipids.[4] The inhibition was also found to be freely reversible. This mechanism, first clearly elucidated with the H-series, would become the dominant paradigm for kinase inhibitor design for decades to come.
Kinase Selectivity Profile of H-9: A Broad-Spectrum Tool
While groundbreaking, H-9 and its analogues were far from selective. They inhibited a range of serine/threonine kinases with varying potency, a characteristic that made them useful as broad-spectrum tools but also prone to off-target effects. The lack of specificity is a direct consequence of targeting the highly conserved ATP-binding site. The Ki (inhibition constant) values for H-9 highlight its preference for cyclic nucleotide-dependent kinases (PKA and PKG) over PKC and other kinases.
Table 1: H-9 Inhibition Constants (Ki) for Various Protein Kinases
| Protein Kinase | Abbreviation | Ki Value (µM) |
| cGMP-Dependent Protein Kinase | PKG | 0.9 |
| cAMP-Dependent Protein Kinase | PKA | 1.9 |
| Protein Kinase C | PKC | 18 |
| Ca2+/Calmodulin-Dependent Kinase II | CaMK II | 60 |
| Casein Kinase I | CK1 | 110 |
| Casein Kinase II | CK2 | >300 |
| Data compiled from published sources.[5] |
This profile demonstrates that while H-9 is most potent against PKG and PKA, it requires significantly higher concentrations to inhibit PKC and CaMK II, and is largely ineffective against Casein Kinase II. This differential activity, while not truly "selective" by modern standards, allowed early researchers to begin dissecting the relative contributions of different kinase families to cellular processes by using a range of H-9 concentrations.
Key Experimental Protocols for Characterizing H-9
The characterization of H-9 relied on robust biochemical and cellular assays. The following protocols are representative of the methodologies used during that era, providing a foundation for understanding how the inhibitory properties of such compounds were first quantified.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)
This protocol was the gold standard for measuring kinase activity and inhibition before the widespread adoption of fluorescence- and luminescence-based methods. It directly measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a protein or peptide substrate.
Methodology:
-
Prepare Reaction Mix: In a microcentrifuge tube on ice, prepare a master mix containing kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂), the peptide or protein substrate (e.g., histone H1 for PKA/PKC), and any necessary co-factors (e.g., cAMP for PKA; or Ca²⁺, phosphatidylserine, and diacylglycerol for PKC).
-
Add Inhibitor: Aliquot the master mix into individual reaction tubes. Add varying concentrations of H-9 (dissolved in DMSO or water) to the tubes. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control.
-
Initiate Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP (with a specific activity of 400-1000 cpm/pmol) to each tube. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate Ki determination for a competitive inhibitor.
-
Incubate: Incubate the reactions at 30°C for a predetermined time (e.g., 10-20 minutes) within the linear range of the enzyme's activity.
-
Stop Reaction & Spot: Terminate the reaction by adding an aliquot of the reaction mixture onto a phosphocellulose paper filter (e.g., Whatman P81). The negatively charged paper binds the positively charged peptide/protein substrate, while the unused, negatively charged [γ-³²P]ATP does not bind efficiently.
-
Wash Filters: Immediately place the filters in a beaker containing a wash buffer (e.g., 0.75% phosphoric acid). Wash multiple times (e.g., 3-4 times for 5 minutes each) with gentle agitation to remove all unbound [γ-³²P]ATP. Perform a final wash with ethanol or acetone to dry the filters.
-
Quantify: Place the dried filters into scintillation vials, add scintillation cocktail, and measure the incorporated radioactivity using a liquid scintillation counter.
-
Analyze Data: Calculate the percentage of inhibition for each H-9 concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation, taking into account the ATP concentration used in the assay.
Cellular Assay: Inhibition of Platelet Aggregation
To assess the effect of H-9 in a physiological context, researchers often turned to cellular systems where PKA and PKC play critical roles. Platelet aggregation is a classic example, where PKC activation promotes aggregation and PKA activation is inhibitory. This assay measures how an inhibitor modulates these processes.
Methodology:
-
Prepare Platelet-Rich Plasma (PRP): Obtain fresh whole blood from a healthy donor in a tube containing an anticoagulant (e.g., sodium citrate). Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature. Carefully collect the upper, straw-colored layer, which is the PRP.
-
Pre-incubation with Inhibitor: Transfer aliquots of PRP to a cuvette compatible with a light transmission aggregometer. Add varying concentrations of H-9 or vehicle (control) to the PRP and incubate for a set period (e.g., 5-10 minutes) at 37°C with gentle stirring.
-
Baseline Measurement: Place the cuvette in the aggregometer and establish a baseline light transmission reading (defined as 0% aggregation). A parallel cuvette with platelet-poor plasma (obtained by high-speed centrifugation of the remaining blood) is used to set the 100% aggregation mark.
-
Induce Aggregation: Add a known platelet agonist to the cuvette to induce aggregation. The choice of agonist can probe different pathways. For example:
-
Thrombin or Phorbol Esters (e.g., PMA): To strongly activate the PKC pathway.
-
Collagen: To activate a complex signaling cascade involving both PKC and other kinases.
-
-
Monitor Aggregation: The aggregometer continuously measures the increase in light transmission as platelets clump together. Record the aggregation trace for a defined period (e.g., 5-10 minutes).
-
Data Analysis: Determine the maximal percentage of aggregation for each H-9 concentration. Compare these values to the vehicle control to calculate the percent inhibition. This provides a functional readout of H-9's ability to penetrate cell membranes and inhibit the target kinases responsible for the aggregation response.
Signaling Pathways Modulated by H-9
H-9's primary targets—PKA, PKG, and PKC—are central hubs in major signaling cascades. By inhibiting these kinases, H-9 could be used to block the downstream effects of a wide array of extracellular signals.
-
Protein Kinase A (PKA) Pathway: Activated by cyclic AMP (cAMP), which is produced by adenylyl cyclase following stimulation of G-protein coupled receptors (GPCRs). PKA phosphorylates a multitude of substrates, including transcription factors like CREB, to regulate metabolism, gene expression, and cell growth.
-
Protein Kinase C (PKC) Pathway: Activated by diacylglycerol (DAG) and intracellular calcium, which are produced by phospholipase C (PLC) following GPCR or receptor tyrosine kinase activation. PKC is a critical regulator of cell proliferation, differentiation, and apoptosis.
The Legacy of H-9: A Stepping Stone to Specificity
The discovery of H-9 and the isoquinolinesulfonamides was a watershed moment. These molecules provided the first tangible proof-of-concept that the ATP-binding site of protein kinases was a viable target for small molecule inhibitors.[1] They became indispensable chemical tools for cell biologists and pharmacologists to begin mapping the complex web of kinase signaling.
However, the very feature that made H-9 a useful probe—its broad-spectrum activity—was also its greatest limitation. The lack of selectivity meant that interpreting cellular effects could be ambiguous, as multiple kinases might be inhibited simultaneously. This critical flaw drove the next wave of kinase drug discovery: the quest for selectivity.
The lessons learned from H-9 and its successors, like staurosporine, directly informed the design of more specific inhibitors. Researchers began to exploit subtle differences in the ATP-binding pockets and adjacent regions to develop compounds with much cleaner inhibition profiles. This effort ultimately culminated in the development of highly successful and selective drugs like Imatinib (Gleevec), which transformed the treatment of chronic myeloid leukemia and heralded the modern era of targeted cancer therapy.
Conclusion
H-9, or N-(2-aminoethyl)-5-isoquinolinesulfonamide, is more than a historical footnote in pharmacology. It represents a critical first step on a long journey of scientific discovery. As one of the first synthetic, cell-permeable protein kinase inhibitors, it provided the essential tools to validate kinases as druggable targets and established ATP-competition as a primary mechanism for their inhibition. While superseded by generations of more potent and selective compounds, the foundational principles uncovered through the study of H-9 remain deeply embedded in the logic of modern drug design. Its story is a testament to the power of chemical biology to illuminate complex cellular processes and lay the groundwork for revolutionary therapeutic advances.
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H-series protein kinase inhibitors and potential clinical applications. (1999). Pharmacology & Therapeutics. Available at: [Link]
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Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications. (n.d.). PubMed Central. Available at: [Link]
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A method for isolating contractile smooth muscle cells from cryopreserved tissue. (n.d.). American Physiological Society. Available at: [Link]
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The Early History of the Biochemistry of Muscle Contraction. (n.d.). PubMed Central. Available at: [Link]
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Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. (1984). ACS Publications. Available at: [Link]
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N-(2-Aminoethyl)-5-isoquinolinesulfonamide, a newly synthesized protein kinase inhibitor, functions as a ligand in affinity chromatography. Purification of Ca2+-activated, phospholipid-dependent and other protein kinases. (1985). Journal of Biological Chemistry. Available at: [Link]
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Platelets and tyrosine kinase inhibitors: clinical features, mechanisms of action, and effects on physiology. (n.d.). Frontiers in Cardiovascular Medicine. Available at: [Link]
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UT Southwestern researchers reveal mechanisms of smooth-muscle contraction. (2004). UT Southwestern Medical Center. Available at: [Link]
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Protein Kinase Inhibitor H89 Enhances the Activity of Pseudomonas Exotoxin A–Based Immunotoxins. (2016). AACR Publications. Available at: [Link]
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Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics. (2021). PubMed. Available at: [Link]
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Multiparameter Evaluation of the Platelet-Inhibitory Effects of Tyrosine Kinase Inhibitors Used for Cancer Treatment. (2021). MDPI. Available at: [Link]
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Extended Inhibition of Platelet Aggregation With the Orally Active Platelet Inhibitor SC-54684A. (1998). Circulation. Available at: [Link]
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The selectivity of protein kinase inhibitors: a further update. (2007). Biochemical Journal. Available at: [Link]
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Protein kinase inhibitors: contributions from structure to clinical compounds. (2009). Cambridge University Press. Available at: [Link]
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Platelet Casein Kinase 2α is a pivotal player in arterial thrombotic occlusion and post-ischemic myocardial remodeling. (2022). Cardiovascular Research. Available at: [Link]
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Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C. (1984). PubMed. Available at: [Link]
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1-(5-Isoquinolinesulfonyl)-2-methylpiperazine (H-7) is a selective inhibitor of protein kinase C in rabbit platelets. (1984). PubMed. Available at: [Link]
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A newly synthesized selective casein kinase I inhibitor, N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide, and affinity purification of casein kinase I from bovine testis. (1989). Merck Millipore. Available at: [Link]
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The Multifaceted Role of Fasudil (HA-1077) in Cellular Signaling: A Technical Guide for Researchers
Abstract
N-(2-aminoethyl)isoquinoline-5-sulfonamide hydrochloride, more commonly known as Fasudil or by its research designation HA-1077, has emerged as a pivotal research tool and a clinically relevant molecule. Initially characterized as a potent vasodilator, its therapeutic and research applications have expanded significantly with the elucidation of its primary mechanism of action as a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. This technical guide provides an in-depth exploration of Fasudil's biochemical properties, its mechanism of action, and its diverse applications in biomedical research, with a particular focus on neuroscience, cardiovascular biology, and cancer research. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the effective use of this versatile inhibitor.
Introduction: From Vasodilator to Pleiotropic Kinase Inhibitor
Fasudil, a derivative of isoquinolinesulfonamide, was first synthesized in the late 1980s and was initially recognized for its vasodilatory properties, leading to its clinical use in Japan for the treatment of cerebral vasospasm following subarachnoid hemorrhage.[1][2][3][4] Subsequent research revealed a more complex pharmacological profile, identifying it as a potent inhibitor of several protein kinases.[5][6] While its effects are pleiotropic, its most significant and widely studied activity is the inhibition of the Rho-associated coiled-coil containing protein kinases, ROCK1 and ROCK2.[7][8][9] This discovery unlocked a deeper understanding of its therapeutic effects and broadened its application in preclinical and clinical research across a spectrum of diseases. Beyond its primary targets, Fasudil also exhibits inhibitory activity against other kinases, including Protein Kinase A (PKA), Protein Kinase C (PKC), and Myosin Light Chain Kinase (MLCK), albeit with lower potency.[10][11] Furthermore, it functions as a calcium channel antagonist, contributing to its vasodilatory effects.[10][12]
Mechanism of Action: Targeting the RhoA/ROCK Signaling Pathway
The predominant mechanism through which Fasudil exerts its cellular effects is the inhibition of the RhoA/ROCK signaling pathway. This pathway is a central regulator of a multitude of cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis.[13]
The small GTPase RhoA, when activated, binds to and activates ROCK. ROCK, a serine/threonine kinase, then phosphorylates a host of downstream substrates, leading to various cellular responses. A key substrate is the myosin light chain (MLC), which, upon phosphorylation, promotes stress fiber formation and smooth muscle contraction.[1][13] ROCK also phosphorylates and inactivates myosin light chain phosphatase (MLCP), further enhancing the phosphorylated state of MLC.[13]
Fasudil acts as a competitive inhibitor at the ATP-binding site of ROCK, preventing the phosphorylation of its downstream targets.[13] This inhibition leads to the relaxation of smooth muscle, disassembly of stress fibers, and modulation of other cellular behaviors.
Figure 1: The RhoA/ROCK Signaling Pathway and the inhibitory action of Fasudil.
Kinase Selectivity Profile
While Fasudil is most renowned as a ROCK inhibitor, it is crucial for researchers to be aware of its activity against other kinases to accurately interpret experimental results. The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of Fasudil for various kinases.
| Kinase Target | Inhibition Value (µM) | Value Type | Reference(s) |
| ROCK1 | 0.33 | Ki | [7][9] |
| ROCK2 | 0.158 - 1.9 | IC50 | [7][9][14] |
| Protein Kinase A (PKA) | 1.6 - 4.58 | Ki / IC50 | [7][9][10][11] |
| Protein Kinase G (PKG) | 1.6 - 1.650 | Ki / IC50 | [7][9][10][11] |
| Protein Kinase C (PKC) | 3.3 - 12.30 | Ki / IC50 | [7][9][10][11] |
| Myosin Light Chain Kinase (MLCK) | 36 | Ki | [1][10][11] |
| Protein Kinase C-related kinase 2 (PRK2) | 4 | IC50 | [14] |
| Mitogen- and stress-activated protein kinase (MSK1) | 5 | IC50 | [14] |
| Mitogen-activated protein kinase-activated protein kinase 1b (MAPKAP-K1b/RSK2) | 15 | IC50 | [14] |
Note: The variability in reported IC50 and Ki values can be attributed to different experimental conditions and assay formats.
Applications in Biomedical Research
The multifaceted inhibitory profile of Fasudil has rendered it a valuable tool in a wide array of research fields.
Neuroscience
In the field of neuroscience, Fasudil has been investigated for its neuroprotective and neuro-regenerative properties. Its ability to inhibit ROCK signaling is crucial in promoting neurite outgrowth and neuronal survival.[15]
-
Spinal Cord Injury: Studies have shown that Fasudil can promote neurological recovery after spinal cord injury in animal models.[14]
-
Neurodegenerative Diseases: Fasudil has shown promise in models of neurodegenerative diseases. It can reduce the formation of α-synuclein aggregates in models of Parkinson's disease and has been shown to regulate pathways that are dysregulated in Alzheimer's and Huntington's diseases.[12][16] It also enhances the clearance of myelin debris by microglia, suggesting a potential therapeutic role in multiple sclerosis.[17]
-
Seizure-Induced Injury: Research indicates that inhibiting the RhoA/Rho kinase pathway with Fasudil may protect against seizure-induced neuronal injury.[15]
Cardiovascular Research
Given its origins as a vasodilator, Fasudil has been extensively studied in the context of cardiovascular diseases.
-
Vasodilation and Blood Pressure: Fasudil induces vasodilation by inhibiting the contraction of vascular smooth muscle cells, leading to a decrease in blood pressure.[2][10]
-
Intimal Hyperplasia: It can reduce neointimal formation after balloon injury by inhibiting the migration and enhancing the loss of vascular smooth muscle cells.[1]
-
Pulmonary Arterial Hypertension: Fasudil has been shown to reduce pulmonary arterial hypertension in animal models.[14] It increases the expression of endothelial nitric oxide synthase (eNOS), which contributes to vasodilation.[18]
Cancer Biology
The role of the Rho/ROCK pathway in cell migration and invasion makes it a compelling target in cancer research.
-
Metastasis: Fasudil has been shown to inhibit the migration and invasion of various cancer cell types, including oral squamous cell carcinoma and urothelial cancer cells, in a dose-dependent manner.[8]
-
Cell Proliferation and Apoptosis: In some cancer cell lines, Fasudil can suppress proliferation and induce apoptosis.[8]
Stem Cell and Regenerative Medicine
-
Cell Differentiation and Proliferation: Fasudil has been used to modulate the differentiation and proliferation of various cell types. For instance, it can suppress the proliferation and collagen production of hepatic stellate cells and improve adipocyte differentiation.[14]
Experimental Protocols
The following provides a generalized, foundational protocol for assessing the effect of Fasudil on cancer cell migration. Researchers should optimize concentrations and incubation times for their specific cell line and experimental setup.
In Vitro Wound Healing (Scratch) Assay
This assay is a straightforward method to assess the effect of Fasudil on cell migration.
Figure 2: Workflow for a typical in vitro wound healing (scratch) assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 6-well plate and allow them to grow to a confluent monolayer.
-
Creating the "Wound": Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: Add fresh culture medium containing the desired concentrations of Fasudil (e.g., 1, 10, 50, 100 µM) to the respective wells.[8] A vehicle control (e.g., DMSO or PBS, depending on the solvent for the Fasudil stock) should be included.
-
Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using a microscope. It is crucial to have a reference point to ensure the same field is imaged at the end of the experiment.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period determined by the migration rate of the specific cell line (typically 24-48 hours).
-
Final Imaging: After the incubation period, capture images of the same fields as at time 0.
-
Analysis: The area of the scratch at both time points can be quantified using image analysis software (e.g., ImageJ). The percentage of wound closure can then be calculated to determine the effect of Fasudil on cell migration.
Preparation and Storage of Fasudil Stock Solutions
-
Reconstitution: Fasudil hydrochloride is typically a solid. To prepare a stock solution, it can be dissolved in sterile water or PBS.[8][14] For some applications, DMSO can also be used.[14] For example, to prepare a 10 mM stock solution in water, dissolve 3.278 mg of Fasudil hydrochloride (MW: 327.83 g/mol ) in 1 mL of sterile water.
-
Storage: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for long-term use.[8][14]
Safety and Handling
According to its Globally Harmonized System (GHS) classification, this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[19] Standard laboratory personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound.
Conclusion and Future Perspectives
This compound (Fasudil, HA-1077) has proven to be a remarkably versatile molecule. Its well-characterized role as a ROCK inhibitor has established it as an indispensable tool for dissecting the complexities of RhoA/ROCK signaling in a vast range of cellular processes. The expanding body of research continues to uncover new therapeutic potentials for Fasudil, from neuroprotection and cardiovascular repair to cancer therapy. As our understanding of the intricate networks of cellular signaling deepens, the targeted inhibition of key nodes like ROCK by compounds such as Fasudil will undoubtedly continue to be a cornerstone of both fundamental biological discovery and the development of novel therapeutic strategies.
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AdooQ Bioscience. Fasudil HCl (HA-1077) | ROCK inhibitor | Buy from Supplier AdooQ®. [Link]
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An In-depth Technical Guide to the Structure-Activity Relationship of Isoquinoline Sulfonamide Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinoline sulfonamide scaffold represents a cornerstone in the development of kinase inhibitors, demonstrating significant therapeutic potential across a range of diseases. This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) that govern the potency and selectivity of this important class of molecules. Moving beyond a mere catalog of compounds, this document delves into the causal relationships between chemical structure and biological function, offering field-proven insights for medicinal chemists and drug discovery scientists. We will dissect the key structural components of isoquinoline sulfonamide inhibitors, elucidate the experimental methodologies for their evaluation, and provide a forward-looking perspective on the future of this versatile scaffold.
The Isoquinoline Sulfonamide Scaffold: A Privileged Structure in Kinase Inhibition
The isoquinoline core, a bicyclic aromatic heterocycle, fused to a sulfonamide functional group, forms the fundamental pharmacophore of this class of inhibitors.[1] These compounds primarily exert their effects as ATP-competitive inhibitors of protein kinases, binding to the active site where ATP would normally dock.[2] This reversible binding prevents the transfer of a phosphate group from ATP to the kinase's substrate, thereby interrupting the downstream signaling cascade.[2]
The remarkable utility of the isoquinoline sulfonamide scaffold lies in its modular nature. The isoquinoline ring system and the sulfonamide linker provide a rigid framework for precise orientation within the ATP-binding pocket, while allowing for extensive chemical modification at various positions. It is these modifications that fine-tune the inhibitor's potency and, crucially, its selectivity for specific kinases.[3][4]
A prime example of the therapeutic success of this scaffold is Fasudil , an isoquinoline sulfonamide inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][5] Approved for the treatment of cerebral vasospasm in Japan, Fasudil has paved the way for the development of a multitude of related compounds targeting a diverse array of kinases.[1][6]
Deconstructing the Structure-Activity Relationship: A Tale of Three Moieties
The inhibitory activity of an isoquinoline sulfonamide is not dictated by a single feature but is rather the synergistic contribution of three key structural components: the isoquinoline core, the sulfonamide linker, and the pendant amine group. A thorough understanding of the SAR of each component is paramount for the rational design of novel and improved inhibitors.
The Isoquinoline Core: The Anchor in the ATP-Binding Site
The isoquinoline ring system serves as the primary anchoring moiety, forming critical interactions within the hydrophobic regions of the kinase ATP-binding pocket. The nitrogen atom at position 2 of the isoquinoline ring is a key hydrogen bond acceptor, often interacting with a conserved backbone amide proton in the hinge region of the kinase.[3]
Substitutions on the isoquinoline ring have a profound impact on both potency and selectivity. For instance, in the context of ROCK inhibitors, modifications at the C4 and C5 positions have been extensively explored.
-
Position 4: Introduction of a methyl group at the 4-position, as seen in the highly potent and selective ROCK inhibitor H-1152P , can enhance hydrophobic interactions within the active site, leading to a significant increase in inhibitory activity compared to the unsubstituted parent compound.[7]
-
Position 5: The sulfonamide group is typically attached at this position, and its orientation is critical for proper engagement with the kinase.
The Sulfonamide Linker: A Critical Interaction Hub
The sulfonamide group (-SO₂NH-) is more than just a linker; it is a crucial interaction point that contributes significantly to the binding affinity. The sulfonyl oxygens are capable of forming hydrogen bonds with backbone amides in the ATP-binding site, further stabilizing the inhibitor-kinase complex. The sulfonamide nitrogen and its substituent also play a vital role in determining selectivity.
The Pendant Amine Group: Tailoring Selectivity and Physicochemical Properties
The amine moiety attached to the sulfonamide group extends into the solvent-exposed region of the ATP-binding pocket. This region is less conserved across the kinome, providing a prime opportunity to engineer selectivity. The nature of the amine substituent—its size, shape, basicity, and hydrogen bonding potential—can be modulated to achieve preferential binding to the target kinase over off-target kinases.
In the case of Fasudil, the homopiperazine ring is the pendant amine group. Modifications to this ring have led to the discovery of inhibitors with altered selectivity profiles. For example, replacing the homopiperazine with other cyclic or acyclic amines can dramatically shift the selectivity away from or towards other kinases like Protein Kinase A (PKA) and Protein Kinase C (PKC).[8]
Quantifying Activity: A Guide to Essential Experimental Protocols
The elucidation of SAR is an iterative process of designing, synthesizing, and testing new compounds. The following section details the key experimental workflows for quantifying the activity and selectivity of isoquinoline sulfonamide inhibitors.
Biochemical Assays: Measuring Direct Enzyme Inhibition
Biochemical assays are the first step in evaluating the inhibitory potential of a compound against its purified target kinase. These assays directly measure the enzymatic activity of the kinase in the presence of varying concentrations of the inhibitor, allowing for the determination of key parameters such as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).
A widely used method for assessing ROCK activity is an ELISA-based assay that measures the phosphorylation of a key ROCK substrate, Myosin Phosphatase Target Subunit 1 (MYPT1).[2][9]
Experimental Protocol: In Vitro ROCK Inhibition Assay (ELISA-based)
Objective: To determine the IC₅₀ value of an isoquinoline sulfonamide inhibitor against ROCK kinase.
Materials:
-
Recombinant active ROCK enzyme
-
Recombinant MYPT1 protein (substrate)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Isoquinoline sulfonamide inhibitor (test compound)
-
Positive control inhibitor (e.g., Fasudil)
-
96-well microplate coated with MYPT1
-
Primary antibody against phosphorylated MYPT1 (p-MYPT1)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., H₂SO₄)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and the positive control in the assay buffer.
-
Reaction Setup: To each well of the MYPT1-coated microplate, add the assay buffer, the test compound or control, and the recombinant ROCK enzyme.
-
Initiate Reaction: Add ATP to each well to start the phosphorylation reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Washing: Wash the plate multiple times with a wash buffer (e.g., TBST) to remove unbound reagents.
-
Primary Antibody Incubation: Add the diluted anti-p-MYPT1 antibody to each well and incubate at room temperature for 1 hour.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the diluted HRP-conjugated secondary antibody and incubate at room temperature for 1 hour.
-
Washing: Repeat the washing step.
-
Signal Detection: Add the TMB substrate to each well and incubate until a color change is observed.
-
Stop Reaction: Add the stop solution to each well.
-
Data Acquisition: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Plot the absorbance values against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cellular Assays: Assessing Target Engagement in a Biological Context
While biochemical assays are essential for determining direct enzyme inhibition, cellular assays are crucial for confirming that the inhibitor can penetrate the cell membrane and engage its target in a complex biological environment.[10] A common cellular assay for ROCK inhibitors involves measuring the phosphorylation of MYPT1 in cultured cells.[11]
Experimental Protocol: Western Blot Analysis of MYPT1 Phosphorylation
Objective: To assess the ability of an isoquinoline sulfonamide inhibitor to inhibit ROCK activity in cultured cells.
Materials:
-
Cultured cells (e.g., vascular smooth muscle cells, cancer cell lines)
-
Cell culture medium and supplements
-
Isoquinoline sulfonamide inhibitor
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies against p-MYPT1 and total MYPT1
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate the cells and allow them to adhere. Treat the cells with varying concentrations of the inhibitor for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with the lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Sample Preparation: Mix the cell lysates with SDS-PAGE sample buffer and heat to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein per lane and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies against p-MYPT1 and total MYPT1 overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Signal Detection: Add the ECL detection reagent to the membrane and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities for p-MYPT1 and total MYPT1. Normalize the p-MYPT1 signal to the total MYPT1 signal to determine the extent of inhibition.
Structural Insights: Visualizing the Inhibitor-Kinase Interaction
X-ray crystallography provides invaluable atomic-level insights into how isoquinoline sulfonamide inhibitors bind to their target kinases. These structures reveal the precise interactions between the inhibitor and the amino acid residues in the ATP-binding pocket, providing a rational basis for the observed SAR and guiding the design of more potent and selective compounds.
For example, the crystal structure of ROCK1 in complex with Fasudil (PDB ID: 2ESM) reveals that the isoquinoline ring is nestled in a hydrophobic pocket, while the sulfonamide group forms hydrogen bonds with the hinge region of the kinase. The homopiperazine ring extends towards the solvent-exposed region, making minimal direct contact with the protein. This structural information explains why modifications to the homopiperazine ring can significantly impact selectivity without drastically affecting the core binding affinity.[12]
Synthesis of Isoquinoline Sulfonamide Inhibitors: A General Overview
The synthesis of isoquinoline sulfonamide inhibitors typically involves a modular approach, allowing for the facile generation of diverse analogs for SAR studies. The synthesis can be broadly divided into two key stages: the construction of the isoquinoline core and the subsequent sulfonamide formation.
Synthesis of the Isoquinoline Core
Several classic named reactions are employed for the synthesis of the isoquinoline ring system, including:
-
Bischler-Napieralski Synthesis: This method involves the cyclization of a β-phenylethylamide using a dehydrating agent such as phosphorus pentoxide or phosphoryl chloride.[4]
-
Pictet-Spengler Synthesis: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[4]
Sulfonamide Formation
The sulfonamide linkage is typically formed by the reaction of an isoquinoline-5-sulfonyl chloride with a suitable amine. The sulfonyl chloride can be prepared by treating the corresponding isoquinoline with chlorosulfonic acid.[13][14]
General Synthetic Workflow for Isoquinoline Sulfonamide Inhibitors
Caption: General synthetic workflow for isoquinoline sulfonamide inhibitors.
Data Presentation: Comparative Analysis of ROCK Inhibitors
To illustrate the principles of SAR, the following table summarizes the inhibitory activities of Fasudil and some of its key analogs against ROCK and other related kinases.
| Compound | R¹ (at C4) | R² (Amine) | ROCK1 (IC₅₀/Kᵢ, nM) | ROCK2 (IC₅₀/Kᵢ, nM) | PKA (Kᵢ, nM) | PKC (Kᵢ, nM) | Reference |
| Fasudil | H | Homopiperazine | 330 (Kᵢ) | - | 1600 | 3300 | [3] |
| Hydroxyfasudil | OH | Homopiperazine | 170 (Kᵢ) | - | - | 18000 | [3] |
| H-1152P | CH₃ | 2-Methylhomopiperazine | - | 1.6 (Kᵢ) | 630 | 9270 | [7] |
| Ripasudil | F | 1,4-Diazepan-1-yl | 51 (IC₅₀) | 19 (IC₅₀) | - | - | [3] |
Data presented as Kᵢ unless otherwise specified.
This data clearly demonstrates that even subtle modifications to the isoquinoline sulfonamide scaffold can lead to significant changes in potency and selectivity. The addition of a methyl group at the C4 position and on the homopiperazine ring in H-1152P results in a dramatic increase in potency for ROCK2 and improved selectivity over PKA and PKC compared to Fasudil.[7]
Future Directions and Concluding Remarks
The isoquinoline sulfonamide scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. While much of the focus has been on ATP-competitive inhibitors, recent discoveries of allosteric inhibitors, such as the isoquinoline sulfonamides targeting DNA gyrase, highlight the potential for this scaffold to engage in other binding modes and target different enzyme classes.[15]
Future research in this area will likely focus on:
-
Improving Selectivity: Designing inhibitors that can discriminate between highly homologous kinase isoforms (e.g., ROCK1 vs. ROCK2) to minimize off-target effects.
-
Exploring New Targets: Expanding the application of the isoquinoline sulfonamide scaffold to other kinase families and non-kinase targets.
-
Developing Covalent and Allosteric Inhibitors: Moving beyond traditional ATP-competitive inhibition to develop inhibitors with novel mechanisms of action.
References
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Cell Biolabs, Inc. (n.d.). 96-well ROCK Activity Assay Kit. Retrieved from [Link]
-
Koch, K., et al. (2018). Pharmacological ROCK inhibitors. ResearchGate. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]
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ACS Publications. (2025). Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate. Retrieved from [Link]
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PubMed. (2024). Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria. Retrieved from [Link]
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Collins, T. L., et al. (2012). Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B. Bioorganic & Medicinal Chemistry Letters, 22(18), 5809-5813. [Link]
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Pi, R., et al. (2014). Fasudil and its analogs: A new powerful weapon in the long war against central nervous system disorders?. Expert Opinion on Investigational Drugs, 23(5), 635-647. [Link]
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ResearchGate. (n.d.). Western blot analyses for (A) phosphor-MYPT-1 and total MYPT-1 (B) RhoA.... Retrieved from [Link]
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Ikenoya, M., et al. (2002). The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase-involved pathway. Journal of Neurochemistry, 81(1), 9-17. [Link]
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PubMed. (2013). Fasudil and its analogs: a new powerful weapon in the long war against central nervous system disorders?. Retrieved from [Link]
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Royal Society of Chemistry. (2012). A visible light-controllable Rho kinase inhibitor based on a photochromic phenylazothiazole. Retrieved from [Link]
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MDPI. (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Retrieved from [Link]
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National Institutes of Health. (n.d.). The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif. Retrieved from [Link]
-
ResearchGate. (n.d.). Representation of ROCK (PDB code: 2ESM) with the co-crystallized isoquinoline inhibitor fasudil (1) (magenta) and best interaction mode of LASSBio-1524 (2) (green) obtained through docking studies. Retrieved from [Link]
- Google Patents. (n.d.). WO2004094386A1 - Isoquinoline-5-sulfonic acid amides as inhibitors of akt (protein kinase b).
-
ResearchGate. (2018). Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. Retrieved from [Link]
-
PubMed Central. (n.d.). Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases. Retrieved from [Link]
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PubMed Central. (n.d.). Myosin Phosphatase Target Subunit 1 (MYPT1) Regulates the Contraction and Relaxation of Vascular Smooth Muscle and Maintains Blood Pressure. Retrieved from [Link]
-
MDPI. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Retrieved from [Link]
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PubMed Central. (n.d.). A Method for Measuring Rho Kinase Activity in Tissues and Cells. Retrieved from [Link]
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RCSB PDB. (2010). 3NCZ: X-Ray Co-structure of Rho-Associated Protein Kinase (ROCK1) with a potent 2H-isoquinolin-1-one inhibitor. Retrieved from [Link]
-
PubChem. (n.d.). Isoquinoline-5-sulfonamide. Retrieved from [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis of MYPT1 phosphorylation at Thr696 (p-MYPT1 T696.... Retrieved from [Link]
-
ResearchGate. (2025). Application of Rho-associated protein kinase (ROCK) inhibitor to human pluripotent stem cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected SAR of isoquinoline series. Retrieved from [Link]
-
Frontiers. (n.d.). Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases. Retrieved from [Link]
-
YouTube. (2017). Create Your Own Cellular Compound Target Engagement Assay. Retrieved from [Link]
-
PubMed Central. (n.d.). Rho Kinase (ROCK) Inhibitors. Retrieved from [Link]
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MDPI. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Retrieved from [Link]
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ResearchGate. (n.d.). Drugs and their IC50 values. Retrieved from [Link]
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Cell Biolabs, Inc. (n.d.). Rho Kinase (ROCK) Activity Assay, 96-Well. Retrieved from [Link]
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An In-Depth Technical Guide to the Protein Binding Interactions of N-(2-aminoethyl)isoquinoline-5-sulfonamide hydrochloride (Fasudil)
Abstract
This technical guide provides a comprehensive overview of the protein binding interactions of N-(2-aminoethyl)isoquinoline-5-sulfonamide hydrochloride, a compound widely known as Fasudil or HA-1077. Fasudil is a potent inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK), key regulators of cellular contractility, motility, and proliferation.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the molecular mechanisms of Fasudil's action and detailed protocols for characterizing its binding to protein targets. We will explore the intricacies of the Rho/ROCK signaling pathway, delve into the biophysical techniques used to quantify binding affinity, and provide a framework for computational analysis of the Fasudil-ROCK interaction.
Introduction: The Significance of Fasudil and its Primary Target, Rho-Kinase
This compound, or Fasudil, is a clinically approved therapeutic agent in Japan for the treatment of cerebral vasospasm following subarachnoid hemorrhage.[3][4] Its therapeutic effects are primarily attributed to its potent inhibition of Rho-associated kinases (ROCK1 and ROCK2).[3] These serine/threonine kinases are crucial downstream effectors of the small GTPase RhoA.[2] The Rho/ROCK signaling pathway plays a pivotal role in a multitude of cellular processes, including smooth muscle contraction, actin cytoskeleton organization, cell adhesion, and migration.[5] Dysregulation of this pathway is implicated in a variety of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer, making ROCK an attractive therapeutic target.[1][6]
Fasudil exerts its inhibitory effect by competing with ATP for binding to the catalytic kinase domain of ROCK.[1] This guide will provide a detailed exploration of this interaction, from the broader signaling context to the specific molecular contacts that govern binding.
The Rho/ROCK Signaling Pathway: A Key Regulator of Cellular Function
The Rho/ROCK signaling cascade is initiated by the activation of the small GTPase RhoA. Guanine nucleotide exchange factors (GEFs) promote the exchange of GDP for GTP on RhoA, leading to its activation.[7] GTP-bound RhoA then interacts with and activates its downstream effectors, most notably ROCK1 and ROCK2.
Activated ROCK, in turn, phosphorylates a myriad of downstream substrates, leading to a cascade of cellular events.[5] Key substrates include:
-
Myosin Light Chain (MLC) Phosphatase (MYPT1): ROCK phosphorylates the myosin binding subunit of MLC phosphatase, which inhibits its activity. This leads to an increase in the phosphorylation of myosin light chain, promoting actin-myosin interaction and smooth muscle contraction.[8]
-
LIM kinases (LIMK): ROCK activates LIMK, which in turn phosphorylates and inactivates cofilin.[1] Inactivated cofilin can no longer depolymerize actin filaments, leading to the stabilization of actin stress fibers.[1]
-
Ezrin/Radixin/Moesin (ERM) proteins: Phosphorylation of ERM proteins by ROCK promotes their activation, leading to the cross-linking of actin filaments with the plasma membrane.
This signaling pathway is a central regulator of cellular tension and morphology. Its inhibition by Fasudil leads to smooth muscle relaxation (vasodilation) and modulation of other cellular behaviors.
Caption: The Rho/ROCK signaling pathway and the inhibitory action of Fasudil.
Quantitative Analysis of Fasudil-Protein Interactions
A thorough understanding of the binding affinity and selectivity of Fasudil for its protein targets is paramount for elucidating its mechanism of action and for the development of novel therapeutics. The following table summarizes the reported binding affinities of Fasudil for ROCK and other protein kinases.
| Target Protein | Binding Parameter | Value (µM) | Reference |
| ROCK2 | IC50 | 1.9 | |
| ROCK1 | IC50 | >100 | |
| Protein Kinase A (PKA) | Ki | 1.6 | [1] |
| Protein Kinase G (PKG) | Ki | 1.6 | [1] |
| Protein Kinase C (PKC) | Ki | 3.3 | [1] |
| Myosin Light Chain Kinase (MLCK) | Ki | 36 | [1] |
| PRK2 | IC50 | 4 | |
| MSK1 | IC50 | 5 |
Note: IC50 and Ki values can vary depending on the experimental conditions.
Biophysical Techniques for Characterizing Fasudil-ROCK Interactions
Several powerful biophysical techniques can be employed to meticulously characterize the binding of Fasudil to ROCK. This section provides detailed, field-proven protocols for three commonly used methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events at a sensor surface.[9] It provides valuable information on the kinetics (association and dissociation rates) and affinity of the interaction.
Caption: A generalized workflow for SPR analysis of Fasudil-ROCK interaction.
Detailed Protocol for SPR Analysis:
-
Protein Preparation:
-
Express and purify a constitutively active form of human ROCK1 or ROCK2 (e.g., residues 3-543) using a baculovirus expression system in Sf9 insect cells.[10]
-
Dialyze the purified protein against the SPR running buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
-
Fasudil Preparation:
-
Prepare a stock solution of Fasudil hydrochloride in 100% DMSO.
-
Create a dilution series of Fasudil in the running buffer. The final DMSO concentration should be matched in all samples and kept below 1% to minimize solvent effects.
-
-
SPR Experiment:
-
Immobilization: Immobilize the purified ROCK onto a CM5 sensor chip using standard amine coupling chemistry. Aim for a low to medium immobilization level (e.g., 2000-4000 RU) to minimize mass transport limitations.
-
Binding Analysis:
-
Perform a kinetic analysis by injecting the Fasudil dilution series over the immobilized ROCK surface.
-
Include buffer-only injections (blanks) for double referencing.
-
Use a flow rate of 30 µL/min.
-
Set the association time to 120 seconds and the dissociation time to 300 seconds.
-
Regenerate the surface between injections with a short pulse of a low pH solution (e.g., 10 mM glycine-HCl, pH 2.5).
-
-
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference surface and blank injection signals.
-
Fit the processed data to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[11]
Caption: A generalized workflow for ITC analysis of Fasudil-ROCK interaction.
Detailed Protocol for ITC Analysis:
-
Sample Preparation:
-
Dialyze purified ROCK extensively against the ITC buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Dissolve Fasudil hydrochloride in the final dialysis buffer to ensure a perfect match. Mismatched buffers can lead to large heats of dilution.
-
Degas both the protein and ligand solutions immediately before the experiment.
-
-
ITC Experiment:
-
Set the experimental temperature to 25°C.
-
Fill the sample cell with the ROCK solution at a concentration of 10-20 µM.
-
Fill the injection syringe with the Fasudil solution at a concentration of 100-200 µM.
-
Perform a series of 19 injections of 2 µL each, with a spacing of 150 seconds between injections.
-
Perform a control experiment by titrating Fasudil into the buffer to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the raw titration data to obtain the heat change for each injection.
-
Subtract the heat of dilution from the binding data.
-
Plot the corrected heat per mole of injectant against the molar ratio of Fasudil to ROCK.
-
Fit the resulting binding isotherm to a one-site binding model to determine the KD, n, ΔH, and ΔS.
-
Fluorescence Polarization (FP)
FP is a solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[12] It is particularly well-suited for high-throughput screening of inhibitors.
Caption: A generalized workflow for FP analysis of Fasudil-ROCK interaction.
Detailed Protocol for FP Analysis:
-
Reagent Preparation:
-
Prepare a solution of purified ROCK in a suitable assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Synthesize or obtain a fluorescently labeled small molecule that binds to the ATP-binding site of ROCK (the "tracer").
-
Prepare a serial dilution of Fasudil in the assay buffer.
-
-
FP Assay:
-
In a 384-well black plate, add the ROCK solution, the fluorescent tracer, and the Fasudil dilution series.
-
Include control wells with:
-
Tracer only (for minimum polarization).
-
Tracer and ROCK (for maximum polarization).
-
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
Plot the measured fluorescence polarization values against the logarithm of the Fasudil concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of Fasudil required to displace 50% of the fluorescent tracer.
-
Computational Analysis: Molecular Docking of Fasudil to ROCK
Molecular docking provides valuable insights into the specific molecular interactions between a ligand and its protein target. The crystal structures of ROCK1 and ROCK2 in complex with Fasudil have been solved (PDB IDs: 2ESM and 4WOT, respectively), providing a solid foundation for computational studies.[3]
Key Interacting Residues:
Docking studies and analysis of the crystal structures reveal that Fasudil binds in the ATP-binding pocket of ROCK. The isoquinoline ring of Fasudil forms key hydrogen bonds with the hinge region of the kinase, specifically with the backbone amide of Met156 in ROCK1.[13] The sulfonamide group forms additional hydrogen bonds with residues in the catalytic loop, such as Lys105 .[13] The ethylamine tail extends into a hydrophobic pocket, making van der Waals contacts with residues such as Val106 , Leu221 , and Ala231 .[3]
Workflow for Molecular Docking:
-
Preparation of the Protein Structure:
-
Download the crystal structure of ROCK (e.g., PDB ID: 2ESM) from the Protein Data Bank.
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
-
Preparation of the Ligand Structure:
-
Generate a 3D structure of Fasudil and optimize its geometry.
-
-
Docking Simulation:
-
Define the binding site based on the location of the co-crystallized ligand.
-
Perform the docking simulation using software such as AutoDock Vina or GOLD.[3]
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding binding energies.
-
Visualize the interactions between Fasudil and the key amino acid residues in the ROCK active site.
-
Conclusion and Future Perspectives
This technical guide has provided a comprehensive examination of the protein binding interactions of this compound (Fasudil). We have explored its primary target, ROCK, within the context of the broader Rho/ROCK signaling pathway. Detailed protocols for key biophysical techniques (SPR, ITC, and FP) have been presented to enable researchers to quantitatively assess the binding of Fasudil to its targets. Furthermore, we have outlined a computational approach for investigating the molecular details of this interaction.
The continued study of Fasudil's protein binding interactions is crucial for several reasons. A deeper understanding of its selectivity profile can aid in the development of more specific ROCK inhibitors with fewer off-target effects. The detailed kinetic and thermodynamic data obtained from biophysical studies can guide structure-based drug design efforts to improve potency and drug-like properties. As our knowledge of the diverse roles of the Rho/ROCK pathway in health and disease expands, so too will the potential therapeutic applications of molecules like Fasudil that can modulate its activity.
References
-
Fasudil, a Clinically Used ROCK Inhibitor, Stabilizes Rod Photoreceptor Synapses after Retinal Detachment. (2017). PubMed Central. [Link]
-
SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants. (2024). PubMed Central. [Link]
-
Active sites of inhibitor-bound ROCK. The structures of Y-27632 (A),... (n.d.). ResearchGate. [Link]
-
ROCK Signaling Pathway. (n.d.). Creative Diagnostics. [Link]
-
Multitarget Hybrid Fasudil Derivatives as a New Approach to the Potential Treatment of Amyotrophic Lateral Sclerosis. (2022). ACS Publications. [Link]
-
Protocol for a randomized, placebo-controlled, double-blind phase IIa study of the safety, tolerability, and symptomatic efficacy of the ROCK-inhibitor Fasudil in patients with Parkinson's disease (ROCK-PD). (2024). PubMed Central. [Link]
-
ACTIVATION OF ROCK BY RHOA IS REGULATED BY CELL ADHESION, SHAPE, AND CYTOSKELETAL TENSION. (2010). PubMed Central. [Link]
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). nanomicronspheres. [Link]
-
Screening and analysis of fragments using Biacore systems. (n.d.). Cytiva. [Link]
-
Modeling Complex Equilibria in ITC Experiments: Thermodynamic Parameters Estimation for a Three Binding Site Model. (2012). NIH. [Link]
-
Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design. (2023). PubMed Central. [Link]
-
Expression, purification, and characterization of an enzymatically active truncated human rho-kinase I (ROCK I) domain expressed in Sf-9 insect cells. (2002). PubMed. [Link]
-
Thermodynamic parameters obtained from ITC experiments | Download Table. (n.d.). ResearchGate. [Link]
-
Rho-Kinase/ROCK Phosphorylates PSD-93 Downstream of NMDARs to Orchestrate Synaptic Plasticity. (2020). NIH. [Link]
-
Multitarget Hybrid Fasudil Derivatives as a New Approach to the Potential Treatment of Amyotrophic Lateral Sclerosis. (2022). ACS Publications. [Link]
-
A BIAcore biosensor method for detailed kinetic binding analysis of small molecule inhibitors of p38α mitogen-activated protein kinase. (2003). ResearchGate. [Link]
-
Upstream and downstream regulation of ROCK. Activation of G... (n.d.). ResearchGate. [Link]
-
Fluorescence Polarization Assays in Small Molecule Screening. (2017). PubMed Central. [Link]
-
Exposure to the ROCK inhibitor fasudil promotes gliogenesis of neural stem cells in vitro. (2018). ResearchGate. [Link]
-
Multitarget Hybrid Fasudil Derivatives as a New Approach to the Potential Treatment of Amyotrophic Lateral Sclerosis. (2022). PubMed Central. [Link]
-
ROCK activation and phosphorylation of downstream targets. Loss of... (n.d.). ResearchGate. [Link]
-
Distinct Roles of Rock (Rho-Kinase) and Mlck in Spatial Regulation of Mlc Phosphorylation for Assembly of Stress Fibers and Focal Adhesions in 3t3 Fibroblasts. (2004). PubMed Central. [Link]
-
Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. (2018). Frontiers. [Link]
-
Cloning, Expression, and Purification of the Glycosylated Transmembrane Protein, Cation-Dependent Mannose 6-Phosphate Receptor, from Sf9 Cells Using the Baculovirus System. (2018). NIH. [Link]
-
Analysis of small-molecule interactions using Biacore S51 technology. (2004). PubMed. [Link]
-
Rho-Associated Kinase Inhibitor Fasudil Protects from Sepsis-Induced Acute Kidney Injury in Rat via Suppressing STAT-3 and NLRP-3 Pathway. (2024). MDPI. [Link]
-
Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (2018). White Rose Research Online. [Link]
-
Rho-associated protein kinase. (n.d.). Wikipedia. [Link]
-
Fasudil inhibits α-synuclein aggregation through ROCK-inhibition-mediated mechanisms. (2023). springer.com. [Link]
-
ROCK-ALS: Protocol for a Randomized, Placebo-Controlled, Double-Blind Phase IIa Trial of Safety, Tolerability and Efficacy of the Rho Kinase (ROCK) Inhibitor Fasudil in Amyotrophic Lateral Sclerosis. (2019). PubMed Central. [Link]
-
This protocol describes how to collect binding data for a small molecule/protein interaction. (n.d.). Biacore. [Link]
-
Rho/ROCK and MAPK Signaling Pathways Are Involved in Glioblastoma Cell Migration and Proliferation. (2014). Anticancer Research. [Link]
-
Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. (n.d.). Royal Society of Chemistry. [Link]
-
Biacore systems in small molecule drug discovery. (n.d.). AP Czech. [Link]
-
Thermodynamic Binding Parameters Determined by ITC. (n.d.). ResearchGate. [Link]
-
Detailed view showing the interactions of amino acid residues within... (n.d.). ResearchGate. [Link]
-
fluorescence polarization assay. (n.d.). UbiQ. [Link]
-
Insect – SF9 – Protein purification – Bath University UK – 2018. (n.d.). Constant Systems. [Link]
-
ROCK inhibitor fasudil reduces the expression of inflammatory factors in LPS-induced rat pulmonary microvascular endothelial cells via ROS/NF-κB pathway. (2022). PubMed Central. [Link]
-
ROCK1 Feedback Regulation of the Upstream Small GTPase RhoA. (2014). PubMed Central. [Link]
-
Protein purification from Sf9 insect cells. (2017). ResearchGate. [Link]
Sources
- 1. Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 3. Exposure to the ROCK inhibitor fasudil promotes gliogenesis of neural stem cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ROCK inhibitor fasudil reduces the expression of inflammatory factors in LPS-induced rat pulmonary microvascular endothelial cells via ROS/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. ubiqbio.com [ubiqbio.com]
- 7. Modeling Complex Equilibria in ITC Experiments: Thermodynamic Parameters Estimation for a Three Binding Site Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fasudil inhibits α-synuclein aggregation through ROCK-inhibition-mediated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of small-molecule interactions using Biacore S51 technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Expression, purification, and characterization of an enzymatically active truncated human rho-kinase I (ROCK I) domain expressed in Sf-9 insect cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 12. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Preparation of N-(2-aminoethyl)isoquinoline-5-sulfonamide hydrochloride Stock Solution
Introduction: Understanding N-(2-aminoethyl)isoquinoline-5-sulfonamide hydrochloride (H-9)
This compound, commonly referred to as H-9, is a member of the isoquinolinesulfonamide class of compounds. It is a well-established and potent, albeit not entirely specific, inhibitor of several protein kinases.[1] Its primary mechanism of action is as a competitive inhibitor at the ATP-binding site of these enzymes.[1] This characteristic makes H-9 a valuable tool in cellular signaling research to probe the roles of various kinases in diverse biological processes.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of this compound stock solutions to ensure experimental reproducibility and integrity.
Mechanism of Action: A Competitive Inhibitor
Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins. This process, known as phosphorylation, is a fundamental mechanism for regulating a vast array of cellular functions. H-9 exerts its inhibitory effects by competing with ATP for binding to the catalytic domain of sensitive kinases. By occupying the ATP-binding pocket, H-9 prevents the phosphorylation of target substrates, thereby blocking downstream signaling pathways.
It is a known inhibitor of Protein Kinase A (PKA), Protein Kinase C (PKC), and Protein Kinase G (PKG), with reported Ki values of 1.9 µM, 18 µM, and 0.87 µM, respectively.[1] The variation in inhibitory constants highlights a degree of selectivity, which is a critical consideration in experimental design.
Physicochemical Properties and Safety Data
A thorough understanding of the compound's properties is essential for its proper handling and use.
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| Common Synonyms | H-9 hydrochloride | [2] |
| CAS Number | 116970-50-4 | [2][3][4] |
| Molecular Formula | C₁₁H₁₄ClN₃O₂S | [2][3] |
| Molecular Weight | 287.77 g/mol | [2][4] |
| Appearance | Crystalline solid |
Safety and Handling Precautions
This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Wear a lab coat and closed-toe shoes.
-
Respiratory Protection: Handle in a well-ventilated area or under a chemical fume hood.
For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).
Preparation of Stock Solution: A Step-by-Step Protocol
The following protocol outlines the preparation of a stock solution of this compound. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a concentrated stock solution due to its high solvating power for many organic molecules.
Materials and Equipment:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
(Optional) Water bath or sonicator
Protocol Workflow Diagram
Sources
Application Notes & Protocols: In Vivo Dosing of H-9 Hydrochloride in Murine Models
Introduction & Compound Profile
N-(2-aminoethyl)isoquinoline-5-sulfonamide dihydrochloride, commonly known as H-9, is a cell-permeable isoquinolinesulfonamide compound. It belongs to the "H-series" of protein kinase inhibitors developed to probe cellular signaling pathways.[1] H-9 functions as a broad-spectrum, ATP-competitive inhibitor of several serine/threonine kinases, including Protein Kinase A (PKA), Protein Kinase G (PKG), and Protein Kinase C (PKC).[1] Its ability to modulate these critical signaling cascades makes it a valuable tool in various research areas, including neuroscience, cell biology, and oncology, to elucidate the mechanisms of cellular regulation and signal transduction.[1] This document provides a detailed guide for its formulation and administration in murine models, synthesizing data from peer-reviewed literature and established laboratory practices.
Mechanism of Action & Signaling Pathway
H-9 exerts its inhibitory effects by competing with ATP for the catalytic binding site on target kinases. This prevents the phosphorylation of downstream substrate proteins, thereby blocking the signal transduction cascade. The inhibitory profile of H-9 is concentration-dependent, with varying affinities for different kinases.
Key Kinase Targets & Inhibitory Constants (Kᵢ):
-
Protein Kinase G (PKG): 0.87 µM
-
Protein Kinase A (PKA): 1.9 µM
-
Protein Kinase C (PKC): 18 µM
-
Ca²⁺/Calmodulin-Dependent Protein Kinase II (CaMK II): 60 µM
The diagram below illustrates the general mechanism of H-9's inhibitory action on a representative kinase, PKA.
Figure 2: General In Vivo Dosing Workflow. A logical progression of steps for conducting a robust in vivo experiment.
Protocol 4.3: Intraperitoneal (IP) Injection
IP injection is a common route for delivering systemic doses of therapeutic agents in mice.
Materials:
-
Prepared and sterile-filtered H-9 dosing solution
-
Appropriate size sterile syringes (e.g., 1 mL)
-
25-27 gauge sterile needles
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. One common method is to scruff the mouse by the loose skin over its neck and shoulders.
-
Dose Calculation: Weigh the mouse immediately before dosing. Calculate the required injection volume using the formula: Volume (mL) = (Dose (mg/kg) x Body Weight (kg)) / Concentration (mg/mL)
-
Injection Site: Tilt the mouse slightly head-down. The injection site is in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Injection: Insert the needle at a 15-30 degree angle. After insertion, gently aspirate to ensure the needle has not entered a blood vessel or organ (no blood or fluid should enter the syringe).
-
Administer Dose: Slowly depress the plunger to inject the solution. The maximum recommended IP injection volume for an adult mouse is typically 1-2 mL. [2]6. Withdraw and Monitor: Withdraw the needle and return the mouse to its cage. Monitor the animal for any immediate adverse reactions.
Toxicity & Safety Considerations
As a broad-spectrum kinase inhibitor, H-9 has the potential for off-target effects and toxicity at higher doses.
-
General Monitoring: Animals should be monitored daily for clinical signs of toxicity, including changes in weight, posture, activity level, grooming, and feeding/drinking behavior.
-
Acute Toxicity: High doses may lead to adverse effects related to the inhibition of essential kinases. Look for signs of neurological impairment (e.g., ataxia) or distress.
-
Regulatory Guidelines: All animal experiments must be conducted in accordance with institutional (IACUC) and national guidelines for animal welfare.
References
- Hidaka, H., Inagaki, M., Kawamoto, S., et al. (1984). Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C. Biochemistry, 23(21), 5036-5041.
-
Vozella, V., et al. (2020). Comparative Pharmacokinetics of Δ9-Tetrahydrocannabinol in Adolescent and Adult Male Mice. Drug Metabolism and Disposition, 48(6), 436-446. Available at: [Link]
-
Lee, J., et al. (2023). No Interference of H9 Extract on Trastuzumab Pharmacokinetics in Their Combinations. International Journal of Molecular Sciences, 24(24), 16677. Available at: [Link]
-
Turner, P. V., et al. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600-613. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). Routes and Volumes of Administration in Mice. Available at: [Link]
-
Zanini, C., et al. (2024). Preclinical Studies on Plant Based-Antacid Formulations as New Therapies for Gastro-Oesophageal Reflux Disease. Pharmaceuticals, 17(2), 173. Available at: [Link]
Sources
Application Notes and Protocols: Utilizing H-9 for a Deeper Understanding of Smooth Muscle Contractility
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
These application notes provide a comprehensive guide for the use of H-9, a potent protein kinase inhibitor, in the investigation of smooth muscle contractility. This document moves beyond a simple recitation of protocols to offer a deeper understanding of the underlying scientific principles, ensuring that your experiments are not only technically sound but also yield insightful and reliable data.
Introduction: The Critical Role of Protein Kinases in Smooth Muscle Function
Smooth muscle contraction is a fundamental physiological process, underpinning the function of various organ systems, including the vascular, respiratory, gastrointestinal, and urogenital tracts. The contractile state of smooth muscle is meticulously regulated by a complex interplay of signaling pathways, with protein kinases playing a pivotal role.[1] These enzymes, through the phosphorylation of specific substrate proteins, modulate the sensitivity of the contractile apparatus to calcium and control the intricate dance of contraction and relaxation.
Dysregulation of these kinase-driven pathways is implicated in a multitude of pathological conditions, such as hypertension, asthma, and gastrointestinal motility disorders.[2][3] Therefore, the ability to selectively modulate the activity of these kinases is of paramount importance for both basic research and the development of novel therapeutics. H-9, as a broad-spectrum inhibitor of several key protein kinases, serves as an invaluable pharmacological tool to dissect these signaling cascades and to probe the mechanisms of smooth muscle (dys)function.
Mechanism of Action: How H-9 Modulates Smooth Muscle Contractility
H-9, chemically known as (N-(2-aminoethyl)-5-isoquinolinesulfonamide), exerts its effects by competitively inhibiting the ATP-binding site of a range of protein kinases. Its influence on smooth muscle contractility primarily stems from its inhibition of key players in the calcium sensitization and contractile pathways, most notably Rho-associated kinase (ROCK) and Protein Kinase C (PKC).
The contraction of smooth muscle is initiated by an increase in intracellular calcium, which leads to the phosphorylation of the 20-kDa myosin light chain (MLC20). However, the extent of contraction at a given calcium concentration can be amplified through a process known as calcium sensitization. This is where inhibitors like H-9 become critical research tools.
The RhoA/ROCK pathway is a central regulator of calcium sensitization.[4] Upon activation, ROCK phosphorylates and inactivates myosin light chain phosphatase (MLCP), the enzyme responsible for dephosphorylating MLC20.[5] This inhibition of MLCP leads to a net increase in phosphorylated MLC20 and sustained smooth muscle contraction. H-9's inhibition of ROCK disrupts this process, promoting MLCP activity and leading to smooth muscle relaxation.
Protein Kinase C (PKC) is another key kinase involved in smooth muscle contraction, acting through various mechanisms, including the phosphorylation of contractile proteins and the modulation of ion channel activity.[6] H-9's inhibitory action on PKC further contributes to its relaxant effects on smooth muscle.
Signaling Pathway of H-9 Action in Smooth Muscle
Caption: Workflow for an isolated organ bath experiment using H-9.
Materials and Reagents
-
Physiological Salt Solution (PSS): (e.g., Krebs-Henseleit solution) containing (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11. Continuously gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4 at 37°C. [7]* H-9 dihydrochloride: Prepare a stock solution (e.g., 10 mM) in distilled water or DMSO. Subsequent dilutions should be made in PSS.
-
Contractile Agonist: (e.g., Phenylephrine, U46619, Angiotensin II)
-
Vasodilator: (e.g., Acetylcholine, Sodium Nitroprusside) for viability checks.
-
Dissection Tools: Fine scissors, forceps, and a dissecting microscope.
-
Organ Bath System: With isometric force transducers and a data acquisition system.
Protocol
-
Tissue Dissection and Preparation:
-
Humanely euthanize a rat according to approved institutional animal care and use committee protocols.
-
Carefully excise the thoracic aorta and place it in ice-cold PSS.
-
Under a dissecting microscope, remove adherent connective and adipose tissue.
-
Cut the aorta into 2-3 mm wide rings. [8]Take care not to stretch or damage the tissue. For studies investigating endothelium-dependent effects, be cautious not to denude the endothelium.
-
-
Aortic Ring Mounting:
-
Mount each aortic ring on two L-shaped stainless-steel hooks or wires in the organ bath chamber containing PSS at 37°C and gassed with 95% O2 / 5% CO2. [9] * One hook is fixed to the chamber, and the other is connected to an isometric force transducer.
-
-
Equilibration and Viability Check:
-
Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. [9]During this period, wash the tissues with fresh PSS every 15-20 minutes.
-
After equilibration, assess the viability of the tissues by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).
-
Wash out the KCl and allow the tissue to return to baseline.
-
To check for endothelial integrity, pre-contract the rings with an agonist (e.g., phenylephrine at a concentration that produces about 80% of the maximal response) and then add a vasodilator that acts via the endothelium (e.g., acetylcholine). A relaxation of more than 70% indicates a healthy endothelium.
-
-
Pre-incubation with H-9 or Vehicle:
-
After the viability checks and return to baseline, incubate the aortic rings with the desired concentration of H-9 or its vehicle for a predetermined period (e.g., 30 minutes). This allows the inhibitor to reach its target within the tissue.
-
-
Cumulative Concentration-Response Curve:
-
Following the incubation period, generate a cumulative concentration-response curve to a contractile agonist (e.g., phenylephrine, U46619). [10] * Start with a low concentration of the agonist and incrementally increase the concentration in the organ bath, allowing the contractile response to reach a plateau at each concentration before adding the next.
-
-
Data Acquisition and Analysis:
-
Continuously record the isometric tension throughout the experiment using a data acquisition system.
-
Express the contractile responses as a percentage of the maximal contraction induced by the high KCl concentration.
-
Plot the concentration-response curves and calculate the pEC50 (the negative logarithm of the molar concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response) for each condition (vehicle vs. H-9).
-
Data Interpretation and Expected Outcomes
The use of H-9 is expected to cause a rightward shift in the concentration-response curve to the contractile agonist, indicating a decrease in potency. There may also be a decrease in the Emax, suggesting a reduction in the maximal contractile response. The magnitude of these effects will be dependent on the concentration of H-9 used.
By comparing the effects of H-9 on contractions induced by different agonists that utilize distinct signaling pathways, researchers can elucidate the relative contribution of H-9-sensitive kinases to smooth muscle contraction. For instance, comparing the effect of H-9 on phenylephrine-induced contraction (primarily Gq-coupled) versus KCl-induced contraction (depolarization-induced) can provide insights into its effects on calcium sensitization versus direct calcium entry pathways.
Troubleshooting
-
No or weak contraction: Ensure proper tissue handling to avoid damage. Check the viability of the tissue with KCl. Verify the correct preparation and concentration of all solutions.
-
High variability between tissues: Use tissues from age- and weight-matched animals. Ensure consistent dissection and mounting procedures. Normalize data to the maximal KCl response to account for differences in tissue size. [11]* Inconsistent H-9 effects: Ensure the pre-incubation time is sufficient for the inhibitor to take effect. Verify the accuracy of the H-9 stock solution and dilutions.
Conclusion
H-9 is a powerful pharmacological tool for investigating the role of protein kinases in smooth muscle contractility. By carefully designing and executing experiments using the protocols outlined in these application notes, researchers can gain valuable insights into the complex signaling networks that govern smooth muscle function in both health and disease. This knowledge is essential for the identification of novel therapeutic targets for a wide range of disorders characterized by abnormal smooth muscle contractility.
References
-
D. M. Eckert, K. E. St. Martin, and K. E. Martin, "Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research," Journal of Visualized Experiments, no. 95, p. e52304, 2015. [Online]. Available: [Link]
-
"Histamine," Wikipedia. [Online]. Available: [Link]
-
J. D. Tune, "A Simple Method for Normalization of Aortic Contractility," Journal of Vascular Research, vol. 51, no. 1, pp. 1-6, 2014. [Online]. Available: [Link]
-
"Graphical representation of the IC50 values (nM) of compounds 9 and 20...," ResearchGate. [Online]. Available: [Link]
- A. P. Somlyo and A. V. Somlyo, "Ca2+ sensitivity of smooth muscle and nonmuscle myosin II: modulated by G proteins, kinases, and myosin phosphatase," Physiological Reviews, vol. 83, no. 4, pp. 1325-1358, 2003.
-
"Effects of Interleukin-9 Blockade on Chronic Airway Inflammation in Murine Asthma Models," Allergy, Asthma & Immunology Research, vol. 8, no. 1, p. 59, 2016. [Online]. Available: [Link]
-
"HDAC9 complex inhibition improves smooth muscle–dependent stenotic vascular disease," The Journal of Clinical Investigation, vol. 129, no. 3, pp. 1246-1259, 2019. [Online]. Available: [Link]
- M. R. A. M. Al-Khafaji, F. A. A. Al-Alo, and M. A. M. Al-Saadi, "Identifying new compounds for inhibition of smooth muscle contraction using organ bath: a pragmatic guide to application," Journal of Pharmacological and Toxicological Methods, vol. 100, p. 106622, 2019.
- R. A. H. van der Heijden, T. T. T. T. Phan, and J. C. de Man, "Intrapulmonary airway smooth muscle is hyperreactive with a distinct proteome in asthma," European Respiratory Journal, vol. 52, no. 3, p. 1800255, 2018.
- H. C. Ringvold and R. A. Khalil, "Protein Kinase C as Regulator of Vascular Smooth Muscle Function and Potential Target in Vascular Disorders," Advances in Pharmacology, vol. 78, pp. 203-301, 2017.
- M. P. Walsh, "The role of protein kinases in the regulation of smooth muscle contraction," Molecular and Cellular Biochemistry, vol. 135, no. 1, pp. 21-41, 1994.
-
"Sox9 Accelerates Vascular Aging by Regulating Extracellular Matrix Composition and Stiffness," Circulation Research, vol. 134, no. 1, pp. e1-e19, 2024. [Online]. Available: [Link]
- G. R. Upchurch Jr et al., "Nitric oxide inhibition increases matrix metalloproteinase-9 expression by rat aortic smooth muscle cells in vitro," Journal of Vascular Surgery, vol. 34, no. 1, pp. 76-83, 2001.
-
"Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries," Wiley-VCH, 2011. [Online]. Available: [Link]
- J. D. Huizinga et al., "Regulation of gastrointestinal motility—insights from smooth muscle biology," Nature Reviews Gastroenterology & Hepatology, vol. 18, no. 4, pp. 253-268, 2021.
- K. G. Morgan, "Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1," Comprehensive Physiology, vol. 6, no. 2, pp. 789-813, 2016.
-
"From rat aorta to resistance arteries: measuring vascular contractility," REPROCELL, 2023. [Online]. Available: [Link]
- K. Takeda, H. Kinoshita, S. Kawashima, and S. Kawahito, "Human Vascular Smooth Muscle Function and Oxidative Stress Induced by NADPH Oxidase with the Clinical Implications," International Journal of Molecular Sciences, vol. 22, no. 21, p. 11545, 2021.
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"The IC 50 heatmap of common control kinase inhibitors against over 200...," ResearchGate. [Online]. Available: [Link]
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-
"Aortic Ring Assay," YouTube, 2023. [Online]. Available: [Link]
- S. A. Ehlert, T. B. Bolton, and M. A. Tonta, "Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice," International Journal of Molecular Sciences, vol. 22, no. 19, p. 10328, 2021.
- A. Ammit, R. A. Panettieri Jr, and S. A. Shore, "Interleukin-9 influences chemokine release in airway smooth muscle: role of ERK," American Journal of Physiology-Lung Cellular and Molecular Physiology, vol. 282, no. 1, pp. L129-L136, 2002.
- M. A. G. Ali, G. P. Downey, and J. G. Filep, "Mechanism of inhibition of matrix metalloproteinase-9 induction by NO in vascular smooth muscle cells," American Journal of Physiology-Heart and Circulatory Physiology, vol. 288, no. 4, pp. H1693-H1701, 2005.
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"Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors," Molecules, vol. 26, no. 11, p. 3188, 2021. [Online]. Available: [Link]
- M. Hafner, M. Niepel, K. Chung, and P. K. Sorger, "Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs," Nature Methods, vol. 13, no. 6, pp. 521-527, 2016.
- Y. Kureishi et al., "Rho-associated kinase directly induces smooth muscle contraction through myosin light chain phosphorylation," Journal of Biological Chemistry, vol. 272, no. 19, pp. 12257-12260, 1997.
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Application Notes and Protocols for Determining the Dose-Response of N-(2-aminoethyl)isoquinoline-5-sulfonamide hydrochloride (H-9)
Introduction: Understanding H-9 and the Importance of Dose-Response Analysis
N-(2-aminoethyl)isoquinoline-5-sulfonamide hydrochloride, commonly known as H-9, is a member of the isoquinolinesulfonamide class of compounds. It functions as a cell-permeable, reversible, and competitive inhibitor of several protein kinases.[1][2] H-9 exhibits a broad inhibitory profile, with notable activity against protein kinase A (PKA), protein kinase G (PKG), and protein kinase C (PKC).[2] Its ability to competitively bind to the ATP-binding site of these kinases makes it a valuable tool for dissecting a multitude of cellular signaling pathways.[1][3]
The A431 cell line, derived from a human epidermoid carcinoma, is characterized by its high expression of the epidermal growth factor receptor (EGFR).[4][5] This makes it a highly relevant model system for studying the efficacy of kinase inhibitors that may impact EGFR signaling or downstream pathways. Dysregulated kinase activity is a hallmark of many cancers, and EGFR is a key player in cell proliferation, differentiation, and survival.[3][6]
A dose-response curve is a fundamental tool in pharmacology and drug development. It describes the relationship between the concentration of a drug or inhibitor and the magnitude of its effect on a biological system. By generating a dose-response curve for H-9 in A431 cells, researchers can determine key parameters such as the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of H-9 required to inhibit a specific biological process by 50% and is a critical measure of the compound's potency.[7]
This guide provides a comprehensive, step-by-step protocol for performing a dose-response experiment to determine the IC50 of H-9 in A431 cells using a colorimetric MTT cell viability assay.
Mechanism of Action and Cellular Effects
H-9 exerts its inhibitory effects by competing with ATP for the catalytic domain of target kinases.[3] This prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascades they regulate. Given its broad specificity, H-9 can impact numerous cellular processes, including cell growth, proliferation, and signal transduction.[8] In the context of A431 cells, which have a hyperactive EGFR signaling pathway, H-9 can potentially interfere with downstream effectors of this pathway that are dependent on the kinases it inhibits.
Caption: Simplified EGFR signaling pathway and potential points of inhibition by H-9.
Experimental Design and Workflow
A well-designed dose-response experiment is crucial for obtaining reliable and reproducible data. The following workflow outlines the key steps involved in determining the IC50 of H-9 in A431 cells.
Caption: Overall workflow for the H-9 dose-response experiment.
Detailed Protocols
PART 1: Reagent and Cell Culture Preparation
1.1. A431 Cell Culture
-
Cell Line: A431 (human epidermoid carcinoma)
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells when they reach 80-90% confluency.[5]
Protocol:
-
Aspirate the old medium from the culture flask.
-
Wash the cell monolayer once with phosphate-buffered saline (PBS) without Ca2+ and Mg2+.
-
Add an appropriate volume of 0.25% trypsin-EDTA to cover the cell monolayer and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension to a new culture flask containing pre-warmed complete growth medium. A split ratio of 1:3 to 1:6 is typically appropriate.[5]
1.2. H-9 Dihydrochloride Stock Solution Preparation
-
Compound: N-(2-aminoethyl)isoquinoline-5-sulfonamide dihydrochloride (H-9)
-
Molecular Weight: 324.2 g/mol
-
Solubility: Soluble in water up to 100 mM and in DMSO up to 100 mM.[2]
Protocol:
-
To prepare a 10 mM stock solution in sterile water, weigh out 3.242 mg of H-9 dihydrochloride and dissolve it in 1 mL of sterile, deionized water.
-
Vortex thoroughly to ensure complete dissolution.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| A431 Cell Line | ATCC | CRL-1555 |
| DMEM | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Trypsin-EDTA (0.25%) | Thermo Fisher Scientific | 25200056 |
| H-9 Dihydrochloride | MedChemExpress | HY-15897A |
| MTT Reagent | Thermo Fisher Scientific | M6494 |
| DMSO | Sigma-Aldrich | D8418 |
PART 2: Dose-Response Experiment
2.1. Cell Seeding
-
Harvest A431 cells as described in the subculture protocol.
-
Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.
-
Dilute the cell suspension in complete growth medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate, resulting in 5,000 cells per well.
-
Incubate the plate at 37°C and 5% CO2 for 24 hours to allow the cells to attach and resume logarithmic growth.
2.2. H-9 Treatment
-
Prepare a serial dilution of the 10 mM H-9 stock solution in complete growth medium. A 10-point, 2-fold serial dilution is recommended to cover a broad concentration range (e.g., 100 µM down to 0.195 µM).
-
Include a "vehicle control" (medium with the same concentration of the solvent used for H-9, in this case, water) and a "no-cell control" (medium only, for background subtraction).
-
After the 24-hour incubation, carefully aspirate the medium from the wells containing the A431 cells.
-
Add 100 µL of the various concentrations of H-9 dilutions to the respective wells. Add 100 µL of vehicle control medium to the control wells.
-
Incubate the plate for an additional 48 to 72 hours at 37°C and 5% CO2.
2.3. MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9] Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product.
Protocol:
-
After the desired incubation period with H-9, add 10 µL of 5 mg/mL MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C and 5% CO2.
-
After the incubation, carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis and Interpretation
1. Data Normalization
-
Subtract the average absorbance of the "no-cell control" wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each H-9 concentration using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Calculate the percentage of inhibition:
% Inhibition = 100 - % Viability
2. Dose-Response Curve Generation and IC50 Calculation
-
Plot the % Inhibition (Y-axis) against the logarithm of the H-9 concentration (X-axis).
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve to the data. Software such as GraphPad Prism or R with the 'drc' package are commonly used for this purpose.
-
The IC50 value is the concentration of H-9 that corresponds to 50% inhibition and can be interpolated from the fitted curve.
| Parameter | Description | Typical Value (Example) |
| Top Plateau | The maximum percentage of inhibition. | ~100% |
| Bottom Plateau | The minimum percentage of inhibition. | ~0% |
| Hill Slope | Describes the steepness of the curve. | ~1 |
| IC50 | The concentration of H-9 that causes 50% inhibition. | To be determined |
Trustworthiness and Self-Validation
To ensure the reliability of your results, incorporate the following controls and practices:
-
Replicates: Perform each treatment concentration in triplicate or quadruplicate to assess the variability of the data.
-
Positive Control: If available, include a known inhibitor of a relevant kinase as a positive control to validate the assay's responsiveness.
-
Vehicle Control: This is essential to account for any effects of the solvent on cell viability.
-
Z'-factor: For high-throughput screening, the Z'-factor can be calculated to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Microscopic Examination: Visually inspect the cells under a microscope before and after treatment to observe any morphological changes indicative of cytotoxicity.
Conclusion
This comprehensive guide provides a robust framework for determining the dose-response of this compound (H-9) in the A431 cell line. By following these detailed protocols and incorporating the principles of sound experimental design and data analysis, researchers can reliably determine the IC50 of H-9 and gain valuable insights into its potency as a protein kinase inhibitor. This information is critical for further investigation into its therapeutic potential and for its use as a tool to elucidate complex cellular signaling pathways.
References
-
GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. Retrieved from [Link]
-
Creative Biolabs. (n.d.). EGFR Tyrosine Kinase Inhibitor Resistance Overview. Retrieved from [Link]
-
Hafner, M., Niepel, M., Chung, M., & Sorger, P. K. (2017). Measuring cancer drug sensitivity and resistance in cultured cells. Current protocols in chemical biology, 9(2), 55–74. [Link]
-
Niepel, M., Hafner, M., Chung, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(2), 55-74. [Link]
-
Kandeel, M. M., AbdElhameid, M. K., Said, M. A., & Negmeldin, A. T. (2025). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG-2 Cells as Protein Kinase Inhibitors. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-Aminoethyl)isoquinoline-5-sulfonamide. Retrieved from [Link]
-
ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]
- Ho, J. C., Abdullah, L. N., Pang, Q. Y., Jha, S., Chow, E. K. H., & Yang, H. (2017).
- Feng, Y., He, D., Yao, Z., & Shen, J. (2025). A Review on EGFR-Tyrosine Kinase Inhibitors and their Resistance Mechanisms. Current drug targets.
-
A*STAR. (2026, January 21). Newly discovered survival pathway explains stubborn EGFR-driven lung cancers. Retrieved from [Link]
-
Hadden, M. K. (n.d.). Inhibitors of the Hedgehog Signaling Pathway. Hadden Research Lab, University of Connecticut. Retrieved from [Link]
- Seshacharyulu, P., Baine, M. J., & Batra, S. K. (2017). Differential Effects of Tyrosine Kinase Inhibitors on Normal and Oncogenic EGFR Signaling and Downstream Effectors. Molecular cancer research : MCR, 15(7), 863–873.
-
Public Health England. (n.d.). A431. Retrieved from [Link]
-
Patsnap. (2024, June 25). What are IL-9 inhibitors and how do they work? Synapse. Retrieved from [Link]
- Wang, W., Chen, K., Fan, C., Sun, L., Tang, H., Ding, W., Sun, F., & Wang, W. (2026). Construction of a Novel Prognostic Model in TACE on insulin resistance.
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- 3. A Review on EGFR-Tyrosine Kinase Inhibitors and their Resistance Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atcc.org [atcc.org]
- 5. A431. Culture Collections [culturecollections.org.uk]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Prospective in vitro A431 cell line anticancer efficacy of zirconia nanoflakes derived from Enicostemma littorale aqueous extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: N-(2-aminoethyl)isoquinoline-5-sulfonamide hydrochloride (HA-100 Dihydrochloride)
Welcome to the technical support resource for N-(2-aminoethyl)isoquinoline-5-sulfonamide hydrochloride, a versatile protein kinase inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound.
Quick Start Guide
For experienced users, here is a summary of key information for this compound, also known as HA-100 dihydrochloride.
| Property | Value | Source |
| CAS Number | 210297-47-5 | [1][2] |
| Molecular Formula | C₁₃H₁₅N₃O₂S · 2HCl | [1] |
| Molecular Weight | 350.3 g/mol | [2] |
| Appearance | Crystalline solid | [2] |
| Storage | Store powder at -20°C for long-term stability (≥ 4 years). | [3] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and use of HA-100 dihydrochloride.
What is the primary mechanism of action of HA-100 dihydrochloride?
This compound (HA-100 dihydrochloride) is a potent, cell-permeable inhibitor of several protein kinases. It primarily targets the ATP-binding site of these kinases. Its inhibitory profile includes:
-
Protein Kinase A (PKA)
-
Protein Kinase C (PKC)
-
cGMP-dependent Protein Kinase (PKG)
-
Rho-associated coiled-coil containing protein kinase (ROCK) [4]
The inhibition of these kinases allows for the modulation of numerous downstream signaling pathways involved in processes like cell proliferation, differentiation, and apoptosis.
How should I prepare and store stock solutions of HA-100 dihydrochloride?
Proper preparation and storage of your stock solution are critical for reproducible experimental results.
Protocol: Stock Solution Preparation
-
Solvent Selection: HA-100 dihydrochloride is soluble in aqueous solutions and DMSO. For cell culture experiments, sterile water or DMSO is recommended. For biochemical assays, the buffer composition will dictate the appropriate solvent.
-
Concentration: Prepare a high-concentration stock solution, typically 10-50 mM in DMSO. This allows for small volumes to be added to your experimental system, minimizing solvent effects.
-
Procedure:
-
Equilibrate the vial of HA-100 dihydrochloride to room temperature before opening to prevent condensation.
-
Add the calculated volume of sterile water or high-purity DMSO to the vial to achieve the desired concentration.
-
Vortex or sonicate briefly to ensure complete dissolution. The solution should be clear.
-
-
Storage:
-
Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 3 months.[5] For longer-term storage, -80°C is preferable.
-
What is the recommended working concentration for HA-100 dihydrochloride in cell culture?
The optimal working concentration of HA-100 dihydrochloride is cell-type and application-dependent. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
| Target Kinase | In Vitro IC₅₀ | Typical Cell-Based Working Concentration Range | Source |
| PKG | 4 µM | 1-20 µM | [4] |
| PKA | 8 µM | 5-30 µM | [4] |
| PKC | 12 µM | 10-50 µM | [4] |
| MLCK | 240 µM | >100 µM | [4] |
| ROCK | Not specified, but used as a ROCK inhibitor | 10-30 µM | [4] |
Note: The IC₅₀ values are determined in biochemical assays and may not directly translate to cellular efficacy due to factors like cell permeability and intracellular ATP concentrations.[6]
What are the potential off-target effects of HA-100 dihydrochloride?
To mitigate and interpret potential off-target effects:
-
Use the lowest effective concentration: Determine the minimal concentration that produces the desired on-target effect through careful dose-response studies.
-
Use orthogonal approaches: Confirm your findings using structurally different inhibitors that target the same kinase or by using genetic approaches like siRNA or CRISPR/Cas9 to knockdown the target kinase.
-
Perform rescue experiments: If possible, overexpressing a drug-resistant mutant of the target kinase should rescue the observed phenotype.
Troubleshooting Experimental Problems
This section provides guidance on how to address common issues encountered during experiments with HA-100 dihydrochloride.
Scenario 1: No or weak effect observed in my cell-based assay.
Question: I've treated my cells with HA-100 dihydrochloride, but I'm not seeing the expected downstream effect (e.g., no change in phosphorylation of a target protein). What could be the issue?
Troubleshooting Workflow:
Troubleshooting Workflow for No/Weak Effect
Detailed Explanation:
-
Compound Integrity: Ensure your HA-100 dihydrochloride stock has not degraded. If in doubt, prepare a fresh stock solution from the powder.
-
Concentration and Time: The IC₅₀ values are a starting point. The effective concentration in your cells may be higher due to the high intracellular ATP concentration.[6] Run a dose-response (e.g., 1, 5, 10, 25, 50, 100 µM) and a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal conditions.
-
Target Expression: Confirm that your cell line expresses the target kinase (PKA, PKC, PKG, or ROCK) at detectable levels.
-
Assay Validation: Ensure your detection method for the downstream effect is working correctly. For example, if you are measuring the phosphorylation of a substrate, include a positive control that is known to induce phosphorylation of that substrate.
Scenario 2: I'm observing unexpected or pleiotropic effects.
Question: My results with HA-100 dihydrochloride are not what I expected based on the known targets, or I'm seeing multiple, seemingly unrelated changes. How do I interpret this?
Causality and Interpretation:
Unexpected phenotypes can arise from the inhibition of multiple kinases or off-target effects. HA-100 is known to inhibit several kinases, and the observed phenotype may be a composite of inhibiting these different pathways.
Western Blot Workflow for Target Validation
Step-by-Step Methodology:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Preparation: Prepare serial dilutions of HA-100 dihydrochloride in your cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment:
-
Remove the old medium from your cells.
-
Add the medium containing the different concentrations of HA-100 or the vehicle control.
-
Incubate for the desired time (e.g., 1-24 hours). It is often beneficial to include a positive control for PKA activation, such as Forskolin, to ensure the pathway is active.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Collect the lysates and clarify by centrifugation.
-
-
Western Blotting:
-
Determine the protein concentration of your lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and probe with a primary antibody against the phosphorylated form of the downstream target (e.g., phospho-CREB).
-
Strip and re-probe the membrane with an antibody against the total protein to control for loading.
-
-
Analysis: A dose-dependent decrease in the ratio of phosphorylated protein to total protein in the HA-100-treated samples compared to the vehicle control indicates successful target engagement and inhibition. [8]
Protocol 2: In Vitro Kinase Assay
This protocol provides a general framework for an in vitro kinase assay to directly measure the inhibitory activity of HA-100 dihydrochloride.
Step-by-Step Methodology:
-
Reagents:
-
Recombinant active kinase (e.g., PKA, PKC, or ROCK).
-
Kinase-specific substrate (peptide or protein).
-
Kinase assay buffer.
-
ATP (often radiolabeled [γ-³²P]ATP for sensitive detection, or use a non-radioactive detection method). [9] * HA-100 dihydrochloride serial dilutions.
-
Vehicle control (DMSO).
-
-
Assay Setup (96-well plate format):
-
Add the kinase assay buffer to all wells.
-
Add the HA-100 dilutions or vehicle control to the appropriate wells.
-
Add the recombinant kinase to all wells except the "no kinase" control.
-
Add the substrate to all wells.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
-
Initiate Reaction: Start the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane).
-
Detection: Measure the incorporation of phosphate into the substrate. The method will depend on whether you are using a radioactive or non-radioactive assay.
-
Data Analysis: Plot the percentage of kinase activity versus the log of the HA-100 concentration to determine the IC₅₀ value.
By following these guidelines and troubleshooting steps, you can enhance the reliability and interpretability of your experiments with this compound.
References
-
Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637. [Link]
-
Bamborough, P., & Drewry, D. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future Medicinal Chemistry, 3(4), 435-451. [Link]
-
Lin, A., & Uhler, M. D. (2019). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC systems biology, 13(1), 1-15. [Link]
-
ResearchGate. Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay? [Link]
-
Wu, H., & Chen, X. (2015). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Scientific reports, 5(1), 1-12. [Link]
-
Navarro-García, J. A., et al. (2021). Protein kinase A inhibitor proteins (PKIs) divert GPCR-Gαs-cAMP signaling towards EPAC and ERK activation and are involved in tumor growth. Elife, 10, e66630. [Link]
-
protocols.io. In vitro kinase assay. [Link]
-
BioGems. HA-100 Dihydrochloride. [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039-1045. [Link]
-
ResearchGate. What are the vehicles used to dissolve drugs for in vivo treatment? [Link]
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Boran, A. D., & Iyengar, R. (2010). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PLoS computational biology, 6(9), e1000917. [Link]
-
Wong, D. L., et al. (2003). Protein kinase A and protein kinase C signaling pathway interaction in phenylethanolamine N-methyltransferase gene regulation. Journal of neurochemistry, 85(2), 433-442. [Link]
-
Ninja Nerd. Signal Transduction Pathways (G-Protein, Receptor Tyrosine Kinase, cGMP). [Link]
-
Gagliardi, M., et al. (2020). Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. International journal of molecular sciences, 21(23), 9093. [Link]
-
Awad, M. M., et al. (2014). Structural insight into selectivity and resistance profiles of ROS1 tyrosine kinase inhibitors. Proceedings of the National Academy of Sciences, 111(52), E5619-E5627. [Link]
-
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
F-Sar, F., et al. (2013). Unusually High Affinity of the PLK Inhibitors RO3280 and GSK461364 to HSA and Its Possible Pharmacokinetic Implications. Molecular Pharmaceutics, 10(11), 4241-4248. [Link]
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Villamil Giraldo, A. M., et al. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays. Methods in molecular biology (Clifton, N.J.), 1647, 1-21. [Link]
-
Rahman, M. A. (2013). In vitro NLK Kinase Assay. Bio-protocol, 3(19), e919. [Link]
-
ResearchGate. Can someone please help! My drug is dissolve in 100% DMSO and my control is also 100% DMSO. How i can eliminate DMSO effect from my drug value??? [Link]
-
Roy, A. (2023). In vitro kinase assay v1. [Link]
-
Washington State University IACUC. Standard Operating Procedures for Preparation of Dimethyl Sulfoxide (DMSO). [Link]
-
Scholes, N. S., et al. (2025). Inhibitors supercharge kinase turnover through native proteolytic circuits. [Link]
-
Rockland Immunochemicals, Inc. (2021). Validating Antibodies for Western Blotting. [Link]
-
Coombs, G. S., et al. (2008). In vitro culture conditions to study keratinocyte differentiation using the HaCaT cell line. BioTechniques, 44(5), 609-614. [Link]
-
El-Acho, C., et al. (2024). Delineating Drug Class and Target-Specific Adverse Events of Kinase Inhibitors. medRxiv. [Link]
-
De Virgilio, C., & Loewith, R. (2006). Interaction of TOR and PKA Signaling in S. cerevisiae. Current topics in microbiology and immunology, 299, 123-144. [Link]
-
BMG LABTECH. Kinase assays. [Link]
-
Workman, P., & Collins, I. (2010). Measuring and interpreting the selectivity of protein kinase inhibitors. Chemical biology, 1(1), 3. [Link]
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Newton, A. C. (2015). Targeting Protein Kinase C Downstream of Growth Factor and Adhesion Signalling. The international journal of biochemistry & cell biology, 64, 85-88. [Link]
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Singh, S., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Journal of genetic engineering & biotechnology, 21(1), 66. [Link]
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Klebl, B., et al. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Protein Kinases as Drug Targets, 1-61. [Link]
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ResearchGate. Validation of CRISPR/Cas9 knock-out cell lines. (a) Western blot... [Link]
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Shah, K., & Lahiri, D. K. (2014). Protocols for Characterization of Cdk5 Kinase Activity. Bio-protocol, 4(21), e1282. [Link]
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Technical Support Center: Enhancing the Selectivity of Isoquinoline Sulfonamide Kinase Inhibitors
Introduction: N-(2-aminoethyl)isoquinoline-5-sulfonamide hydrochloride, commonly known as H-9, is a foundational member of the isoquinoline sulfonamide class of protein kinase inhibitors.[1][2][3] These molecules typically function as ATP-competitive inhibitors, targeting the highly conserved ATP-binding pocket of protein kinases.[4][5] While effective at inhibiting certain kinases, this mechanism is also the root of a significant experimental challenge: a lack of selectivity. The structural similarity of the ATP-binding site across the human kinome often leads to promiscuous inhibition, where the compound interacts with numerous unintended "off-target" kinases.[6] This can result in ambiguous experimental data, unexpected cellular phenotypes, and potential toxicity in a therapeutic context.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive set of frequently asked questions, troubleshooting strategies, and detailed protocols to systematically improve the selectivity of H-9 and other isoquinoline sulfonamide-based inhibitors.
Part 1: Frequently Asked Questions (FAQs)
Q1: My experiment using this compound (H-9) is producing unexpected or contradictory results. Could off-target effects be the cause?
A: Yes, this is a very likely possibility. The H-9 scaffold, like many type-I kinase inhibitors, binds to the ATP pocket. This pocket is conserved across hundreds of kinases, making the inhibitor inherently prone to binding multiple targets.[6] For example, the related compound Fasudil (HA-1077) is a potent ROCK inhibitor but also shows activity against PRK2, MSK1, and MAPKAP-K1b.[7][8][9] Unexpected results often stem from the inhibition of a signaling pathway unrelated to your primary target kinase. Verifying target engagement and profiling selectivity are critical steps.
Q2: What is the fundamental mechanism of action for this class of inhibitors?
A: Isoquinoline sulfonamides are ATP-competitive inhibitors.[5] The isoquinoline ring mimics the adenine ring of ATP, forming key hydrogen bonds and hydrophobic interactions within the kinase's hinge region. The inhibitor physically occupies the space where ATP would normally bind, preventing the transfer of a phosphate group to a substrate protein and thereby blocking its catalytic activity.
Q3: Which parts of the H-9 molecule are most important for its activity and selectivity?
A: The molecule's activity and selectivity are governed by three main components:
-
The Isoquinoline Ring: This core scaffold is the primary ATP-mimetic. Its interactions with the kinase hinge region are essential for binding.
-
The Sulfonamide Linker: This group correctly orients the other two components within the binding pocket.
-
The N-(2-aminoethyl) Side Chain: This portion extends out of the primary ATP pocket and interacts with amino acid residues in the surrounding region. The diversity of these residues among different kinases is the primary handle that can be exploited to engineer selectivity.[4] Modifications to this chain can either enhance favorable interactions with the intended target or create steric clashes with off-targets.[10]
Q4: What are the primary medicinal chemistry strategies to improve the selectivity of an inhibitor like H-9?
A: The main strategies, which we will detail in this guide, include:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the inhibitor's structure and measuring the effect on potency and selectivity.[11][12]
-
Structure-Based Drug Design (SBDD): Using high-resolution crystal structures of the inhibitor bound to a kinase to guide the design of more specific analogues.[13]
-
Targeting Unique Kinase Features: Exploiting less conserved features like the "gatekeeper" residue or nearby cysteine residues for covalent inhibition.[6]
-
Bivalent Inhibition: Linking the primary inhibitor to a second molecule that binds to a nearby, less conserved site on the kinase to dramatically increase affinity and selectivity.[6]
Part 2: Troubleshooting Guide: Addressing Off-Target Activity
Primary Issue: You observe an unexpected cellular phenotype or obtain conflicting data that cannot be explained by the inhibition of your primary target kinase.
This is the classic sign of inhibitor promiscuity. The first step is to confirm this hypothesis and then design a strategy to mitigate it.
Workflow for Diagnosing and Addressing Poor Selectivity
Caption: Workflow for troubleshooting and improving inhibitor selectivity.
Recommended Action: Kinome Profiling
To move beyond speculation, you must generate a selectivity profile. This involves screening your inhibitor against a large panel of kinases.
Protocol 1: Conceptual Workflow for Kinome Selectivity Profiling
-
Select a Service: Choose a commercial vendor (e.g., Eurofins DiscoverX, Promega, Carna Biosciences) that offers kinome profiling services. These services typically use binding assays (like KiNativ or KINOMEscan) or enzymatic assays.
-
Determine Inhibitor Concentration: Select a concentration for the screen. A common choice is 1 µM, as it's high enough to identify moderately potent off-targets without being confounded by non-specific effects.
-
Submit Compound: Provide the service with a high-purity sample of your inhibitor, prepared in a suitable solvent like DMSO.
-
Data Analysis: The service will provide data, often as percent inhibition at the tested concentration. A common visualization is a "dendrogram" that maps inhibition across the kinome tree.
-
Identify Problematic Off-Targets: Look for kinases that show significant inhibition (>75%) besides your primary target. These are your key off-targets that need to be addressed in the subsequent design phase.
Part 3: Methodologies for Improving Selectivity
Once key off-targets are identified, the goal is to rationally design new analogues of N-(2-aminoethyl)isoquinoline-5-sulfonamide that are potent against your primary target but weak against the off-targets.
Strategy 1: Structure-Activity Relationship (SAR) Guided Modification
SAR is an iterative process of making targeted chemical modifications and observing how they affect biological activity. For the H-9 scaffold, the most fruitful area for modification is the side chain attached to the sulfonamide.
Caption: Iterative workflow for SAR-guided inhibitor optimization.
Protocol 2: SAR Library Synthesis and Evaluation
-
Design Phase: Based on your target and off-target kinases, hypothesize what changes might improve selectivity.
-
If an off-target has a small, tight binding pocket: Introduce a bulky group (e.g., a phenyl or cyclohexyl group) to the ethylamine side chain of H-9. This should create a steric clash in the off-target while potentially being accommodated by your primary target.
-
If an off-target pocket has a different charge distribution: Modify the terminal amine. For example, alkylate it to N-methyl (creating H-8) or N,N-dimethyl to alter its basicity and hydrogen bonding capacity.[3]
-
-
Synthesis: Synthesize a focused library of 5-10 analogues based on your designs. The core reaction involves coupling isoquinoline-5-sulfonyl chloride with various substituted ethylenediamines.
-
Primary Assay: Determine the IC50 value of each new analogue against your primary target kinase using a standard in vitro kinase assay (e.g., ADP-Glo, LanthaScreen).
-
Counter-Screening: For any compounds that retain potency against the primary target (e.g., IC50 < 1 µM), determine their IC50 values against the key off-targets identified in your kinome scan.
-
Calculate Selectivity Ratio: For each compound, divide the IC50 for the off-target by the IC50 for the primary target. A higher ratio indicates better selectivity. A ratio >100 is generally considered a good starting point for a selective inhibitor.
-
Iterate: Use the results to build an understanding of what structural changes favor selectivity and design the next generation of compounds.
Strategy 2: Structure-Based Drug Design (SBDD)
If a crystal structure of your target kinase is available (or can be obtained), SBDD is a powerful approach. It allows you to visualize the binding pocket and design modifications with atomic precision.
Protocol 3: Conceptual SBDD Workflow
-
Obtain Structural Information:
-
Search the Protein Data Bank (PDB) for a crystal structure of your target kinase, ideally complexed with H-9 or a similar isoquinoline sulfonamide inhibitor.
-
If no such structure exists, you may need to perform co-crystallization experiments yourself.
-
-
Analyze the Binding Site: Using molecular visualization software (e.g., PyMOL, Chimera), carefully examine the inhibitor's binding mode. Pay close attention to the environment around the N-(2-aminoethyl) side chain.
-
Identify Opportunities for Selectivity:
-
Look for unique pockets or grooves in your target kinase that are not present in your main off-targets. Design modifications to the side chain that can extend into and occupy these pockets.
-
Identify specific amino acid differences between your target and off-targets. For example, if your target has a glycine (small) at a certain position while an off-target has a phenylalanine (bulky), you can design a modification that exploits this space. This is the principle behind targeting the "gatekeeper" residue.[6]
-
-
In Silico Modeling: Before synthesis, use computational docking programs to predict whether your newly designed analogues will bind favorably to the target and unfavorably (due to clashes) to the off-targets.
-
Synthesize and Test: Synthesize the most promising designs from your SBDD efforts and validate them experimentally using the assay cascade described in Protocol 2.
Part 4: Data Interpretation and Advanced Concepts
Summarizing Selectivity Data
Organizing your results in a clear table is crucial for interpreting SAR.
| Compound ID | Modification on Side Chain | Primary Target IC50 (nM) | Off-Target 1 (e.g., ROCK2) IC50 (nM) | Off-Target 2 (e.g., PKA) IC50 (nM) | Selectivity Ratio (vs. ROCK2) | Selectivity Ratio (vs. PKA) |
| H-9 (Parent) | -NH-CH2-CH2-NH2 | 50 | 150 | 300 | 3 | 6 |
| Analogue 1 | -NH-CH2-CH2-NH(CH3) | 65 | 800 | 1,200 | 12 | 18 |
| Analogue 2 | -NH-CH2-CH2-N(CH3)2 | 150 | 5,000 | >10,000 | 33 | >66 |
| Analogue 3 | -NH-CH2-CH2-NH-Cyclohexyl | 45 | >10,000 | 8,500 | >222 | 188 |
This is hypothetical data for illustrative purposes.
Interpretation: In this example, adding a bulky cyclohexyl group (Analogue 3) maintained high potency against the primary target while dramatically reducing activity against the two off-targets, resulting in a highly selective compound.
Advanced Concept: Exploiting Atropisomerism
For some complex inhibitor scaffolds, rotation around a chemical bond can be hindered. This can lead to stable, non-interconverting rotational isomers called atropisomers. These distinct 3D arrangements can have vastly different biological activities. It has been shown that by locking a promiscuous inhibitor into a single atropisomeric form, one can create two different, highly selective inhibitors from a single parent compound.[14] While more advanced, this strategy can be powerful for decoupling the various activities of a promiscuous kinase inhibitor.[6][14]
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N-(2-Aminoethyl)isoquinoline-5-sulfonamide | C11H13N3O2S | CID 3544. PubChem. [Link]
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5-Isoquinolinesulfonamide derivatives. 2. Synthesis and vasodilatory activity of N-(2-aminoethyl) - PubMed. J Med Chem. 1989 Jan;32(1):46-50. [Link]
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This compound | C11H14ClN3O2S - PubChem. PubChem. [Link]
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N-(2-(Methylamino)ethyl)-5-isoquinolinesulfonamide | C12H15N3O2S | CID 3540 - PubChem. PubChem. [Link]
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5-Isoquinolinesulfonamide derivatives. 2. Synthesis and vasodilatory activity of N-(2-aminoethyl)-5-isoquinoline sulfonamide derivatives | Journal of Medicinal Chemistry - ACS Publications. ACS Publications. [Link]
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Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning - PMC - NIH. Nat Mach Intell. 2024 Jan;6(1):86-99. [Link]
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Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B. Bioorg Med Chem Lett. 2005 Sep 1;15(17):3854-8. [Link]
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Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Med Chem. 2016;8(12):1341-5. [Link]
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Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. - PNAS. PNAS. 1996 Jun 25;93(13):6308-13. [Link]
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Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products - MDPI. Molecules. 2024 Feb 2;29(3):689. [Link]
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The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance - Chemical Science (RSC Publishing). Chem Sci. 2023 Oct 12;14(41):11266-11276. [Link]
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Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors - PubMed. PNAS. 1996 Jun 25;93(13):6308-13. [Link]
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Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate. [Link]
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Protein kinase A in complex with Rho-kinase inhibitors Y-27632, Fasudil, and H-1152P: structural basis of selectivity - PubMed. J Biol Chem. 2007 Nov 30;282(48):35271-80. [Link]
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New technique improves the selectivity of kinase inhibitors - Drug Target Review. Drug Target Review. 2015 Sep 11. [Link]
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Technical Support Center: Strategies for Mitigating In Vivo Cytotoxicity of N-(2-aminoethyl)isoquinoline-5-sulfonamide Hydrochloride
Welcome to the technical support center for researchers utilizing N-(2-aminoethyl)isoquinoline-5-sulfonamide hydrochloride, a potent inhibitor of Protein Kinase C (PKC) and other kinases. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to help you navigate and mitigate the in vivo cytotoxicity associated with this compound, ensuring the integrity and success of your research.
Introduction to this compound and its Cytotoxic Profile
This compound, also known as H-9, is a valuable tool for investigating cellular signaling pathways. However, its therapeutic potential can be limited by off-target effects and cytotoxicity. This guide will delve into the mechanisms of its toxicity and provide actionable strategies to enhance its safety profile in your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of cytotoxicity associated with this compound?
A1: The cytotoxicity of this compound is primarily linked to its inhibition of essential kinases like Protein Kinase C (PKC) and Rho-associated coiled-coil containing protein kinase (ROCK). These kinases are crucial for a multitude of cellular processes, including cell survival, proliferation, and apoptosis.[1][2] Inhibition of these pathways can lead to unintended cell death in healthy tissues. Specifically, inhibition of certain PKC isoforms can trigger apoptotic pathways.[1]
Q2: What are the common signs of in vivo toxicity I should monitor for in my animal models?
A2: Common signs of toxicity include weight loss, reduced activity, changes in grooming behavior, and ruffled fur. Organ-specific toxicities, such as cardiotoxicity and hepatotoxicity, are also concerns with kinase inhibitors.[3][4] Monitoring cardiovascular parameters and liver function is crucial.[3][4]
Q3: Can I simply reduce the dose to minimize toxicity?
A3: While dose reduction is a straightforward approach, it may compromise the therapeutic efficacy of the compound. The goal is to find a therapeutic window where the desired pharmacological effect is achieved with minimal toxicity. The strategies outlined in this guide aim to widen this therapeutic window.
Q4: Are there alternative compounds with a better safety profile?
A4: Fasudil (HA-1077), a related isoquinoline sulfonamide derivative and a well-known ROCK inhibitor, has been clinically approved for certain indications and may have a more established safety profile.[5] However, the choice of inhibitor will depend on the specific kinase you are targeting in your research.
Troubleshooting Guide: Managing In Vivo Cytotoxicity
Issue 1: Significant Weight Loss and Morbidity in Treated Animals
Underlying Cause: Systemic toxicity due to off-target effects of the inhibitor. High peak plasma concentrations of the free drug can lead to widespread kinase inhibition in healthy tissues.
Solutions:
-
Advanced Formulation Strategies: Encapsulating this compound in liposomes or nanoparticles can alter its pharmacokinetic profile, leading to a more targeted delivery and reduced systemic exposure.[6][7] This can decrease peak plasma concentrations and mitigate off-target toxicity.[6]
-
Co-administration of Cytoprotective Agents: The use of antioxidants like N-acetylcysteine (NAC) may help mitigate cellular damage caused by oxidative stress, which can be a downstream effect of kinase inhibition.[8][9]
Issue 2: Evidence of Cardiotoxicity (e.g., changes in ECG, cardiac biomarkers)
Underlying Cause: Inhibition of PKC and other kinases that are vital for normal cardiac function can lead to cardiotoxicity.[2][3] Some PKC isoforms are involved in cardiomyocyte survival and contractility.[2]
Solutions:
-
Targeted Drug Delivery: As with systemic toxicity, liposomal or nanoparticle formulations can reduce the accumulation of the drug in the heart tissue, thereby lowering the risk of cardiotoxicity.[7]
-
Cardioprotective Co-medication: While still exploratory for this specific compound, research into cardioprotective agents alongside kinase inhibitors is an active area. Consult relevant literature for potential synergistic pairings that may preserve cardiac function.
-
Close Monitoring: Implement rigorous cardiovascular monitoring in your studies, including regular ECGs and measurement of cardiac biomarkers like troponin.[3]
Issue 3: Elevated Liver Enzymes Indicating Hepatotoxicity
Underlying Cause: The liver is a primary site of drug metabolism, and high concentrations of kinase inhibitors can lead to hepatocellular damage.[4] Inhibition of ROCK has been implicated in liver fibrosis, suggesting its role in liver homeostasis.[4]
Solutions:
-
Liver-Targeted Formulations: While not yet standard, the development of formulations that avoid high accumulation in the liver could be beneficial.
-
Hepatoprotective Agents: Co-administration of N-acetylcysteine (NAC) has shown promise in mitigating drug-induced liver injury by replenishing glutathione stores and reducing oxidative stress.[8]
Experimental Protocols
Protocol 1: Preparation of Liposomal this compound
This protocol is a general guideline based on the thin-film hydration method, which can be optimized for your specific needs.[10]
Materials:
-
This compound
-
Phosphatidylcholine (e.g., from egg yolk)
-
Cholesterol
-
Chloroform and Methanol (9:1 v/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in the chloroform:methanol mixture in a round-bottom flask. The molar ratio of lipids and drug should be optimized.
-
Create a thin lipid film by evaporating the organic solvents using a rotary evaporator at a controlled temperature.
-
Hydrate the lipid film by adding PBS (pH 7.4) and vortexing.
-
To obtain unilamellar vesicles of a uniform size, subject the liposomal suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
Protocol 2: In Vivo Toxicity Monitoring
This protocol provides a basic framework for monitoring toxicity in rodent models.[11][12]
Parameters to Monitor:
-
Daily: Clinical signs (activity level, posture, grooming), body weight, food and water intake.
-
Weekly: Hematology (complete blood count) and serum biochemistry (liver enzymes like ALT and AST, kidney function markers like BUN and creatinine, and cardiac biomarkers like troponin).
-
End of Study: Gross necropsy and histopathological examination of key organs (heart, liver, kidneys, spleen, lungs).
Data Summary Table:
| Parameter | Frequency | Purpose |
| Clinical Signs | Daily | General health and well-being |
| Body Weight | Daily | Indicator of systemic toxicity |
| Hematology | Weekly | Assess effects on blood cells |
| Serum Biochemistry | Weekly | Monitor organ function (liver, kidney, heart) |
| Histopathology | End of Study | Detect tissue-level damage |
Signaling Pathways and Visualization
Understanding the underlying signaling pathways is key to troubleshooting cytotoxicity. This compound primarily targets PKC and ROCK.
PKC Signaling and Apoptosis
Caption: Inhibition of PKC by H-9 can disrupt the balance between pro- and anti-apoptotic proteins, leading to cell death.
ROCK Signaling and Cellular Integrity
Caption: Inhibition of ROCK can compromise cytoskeletal integrity and cell adhesion, potentially leading to anoikis (a form of apoptosis).
References
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Sun, P. et al. (2026). Targeting Jun N-terminal kinase phosphorylation: A human-derived hepatoprotective peptide human liver transplantation peptide 1 attenuates hepatic ischemia-reperfusion injury. Baishideng Publishing Group. Available at: [Link]
- Benchchem. (2025).
- PMC. (n.d.). Multi-target tyrosine kinase inhibitor nanoparticle delivery systems for cancer therapy. PMC.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
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Kardasz, I. et al. (2022). Cardiotoxicity Induced by Protein Kinase Inhibitors in Patients with Cancer. International Journal of Molecular Sciences. Available at: [Link]
- Rikitake, Y. et al. (n.d.). Inhibition of Rho Kinase (ROCK) Leads to Increased Cerebral Blood Flow and Stroke Protection. NIH.
- PMC. (n.d.).
- National Center for Biotechnology Information. (n.d.). N-Acetylcysteine.
- Mansour, H. H. et al. (2015). Protective effect of N-acetylcysteine on cyclophosphamide-induced cardiotoxicity in rats. Environmental Toxicology and Pharmacology.
- PMC. (n.d.).
- De-Leve, L. D. et al. (2015). Co-administration of N-Acetylcysteine and Acetaminophen Efficiently Blocks Acetaminophen Toxicity. Drug Development Research.
- Hingsammer, L. et al. (2015). Liposomal Formulation Decreases Toxicity of Amphotericin B In Vitro and In Vivo.
- University of Liverpool Repository. (2025). Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a systematic review. University of Liverpool Repository.
- Grewal, T. et al. (2023). Rho-associated protein kinase 1 inhibition in hepatocytes attenuates nonalcoholic steatohepatitis.
- Steinberg, S. F. (2012). Cardiac Actions of Protein Kinase C Isoforms. Physiological Reviews.
- ResearchGate. (n.d.). Description of NAC treatment protocols simulated in this study Note... | Download Table.
- Benchchem. (2025). Application Notes & Protocol: Preparation and In Vivo Evaluation of Liposomal Doxorubicin. Benchchem.
- PMC. (n.d.).
- Konoeda, H. et al. (2019). Protein Kinase C-delta Inhibitor Peptide Formulation using Gold Nanoparticles. Journal of Visualized Experiments.
- Płużański, A. (2016). Side effects of tyrosine kinase inhibitors — management guidelines. Oncology in Clinical Practice.
- Academic, O. (n.d.). Cellular Impedance Assays for Predictive Preclinical Drug Screening of Kinase Inhibitor Cardiovascular Toxicity | Toxicological Sciences. Oxford Academic.
- Frontiers. (2024). Protocol for a randomized, placebo-controlled, double-blind phase IIa study of the safety, tolerability, and symptomatic efficacy of the ROCK-inhibitor Fasudil in patients with Parkinson's disease (ROCK-PD). Frontiers.
- MDPI. (n.d.).
- Sottile, V. et al. (2018). Exposure to the ROCK inhibitor fasudil promotes gliogenesis of neural stem cells in vitro. Stem Cell Research.
- Liao, J. K. et al. (n.d.). Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity. PMC.
- PMC. (n.d.).
- ResearchGate. (n.d.). Why does my inhibitor not work in an in vitro kinase assay?.
- dos Santos, G. A. et al. (2022). Liposome Nanocarriers Based on γ Oryzanol: Preparation, Characterization, and In Vivo Assessment of Toxicity and Antioxidant Activity. Pharmaceutics.
- MDPI. (n.d.).
- Gigli, F. et al. (2021). Nanotechnology of Tyrosine Kinase Inhibitors in Cancer Therapy: A Perspective. Pharmaceutics.
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- MDPI. (n.d.).
- Brazilian Journal of Health and Biomedical Sciences. (2021).
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Validation & Comparative
Efficacy of N-(2-aminoethyl)isoquinoline-5-sulfonamide hydrochloride compared to next-generation kinase inhibitors
A Comparative Guide to the Efficacy of First-Generation vs. Next-Generation Rho-Kinase (ROCK) Inhibitors
This guide provides an in-depth comparison between the foundational Rho-kinase (ROCK) inhibitor, Fasudil—a clinically significant analogue of N-(2-aminoethyl)isoquinoline-5-sulfonamide—and the next generation of more selective and potent ROCK inhibitors. We will delve into their mechanisms of action, comparative efficacy supported by quantitative data, and the experimental methodologies crucial for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the evolution and application of ROCK inhibitors in therapeutics.
Introduction: The Rho-Kinase Pathway and Its Therapeutic Inhibition
The Rho family of small GTPases and their primary downstream effectors, the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2), are central regulators of fundamental cellular processes.[1] This signaling cascade is a master regulator of the actin cytoskeleton, influencing cell shape, adhesion, migration, and smooth muscle contraction.[2] Given its ubiquitous role, dysregulation of the Rho/ROCK pathway is implicated in a wide array of pathologies, including cardiovascular diseases, glaucoma, neurodegenerative disorders, and cancer.[1][3]
The therapeutic potential of targeting this pathway was first realized with the development of isoquinoline-5-sulfonamide derivatives.[4][5] Fasudil (HA-1077), a first-generation inhibitor, demonstrated clinical utility and was approved in Japan for the treatment of cerebral vasospasm following subarachnoid hemorrhage.[1] However, the therapeutic window of Fasudil is narrowed by its modest potency and lack of selectivity against other kinases, which spurred the development of next-generation inhibitors.[1][6] These newer agents aim to improve efficacy, minimize off-target effects, and achieve isoform-selectivity (ROCK1 vs. ROCK2) to unlock new therapeutic applications.
Section 1: The Progenitor - Fasudil (HA-1077)
Fasudil represents the foundational chemical scaffold from which a generation of kinase inhibitors has been built. Its mechanism and pharmacological profile provide the essential baseline for evaluating subsequent innovations.
Mechanism of Action and Selectivity Profile
Fasudil functions as an ATP-competitive inhibitor of both ROCK isoforms, ROCK1 and ROCK2.[2] Its inhibitory action prevents the phosphorylation of downstream targets, leading to effects such as smooth muscle relaxation and vasodilation.[2][6]
However, a critical limitation of Fasudil is its relatively poor selectivity. While it potently inhibits ROCK, it also demonstrates inhibitory activity against other protein kinases, including Protein Kinase A (PKA), Protein Kinase C (PKC), and Protein Kinase G (PKG), albeit with lower affinity.[6][7][8] This "pan-kinase" activity profile necessitates the use of high concentrations in cellular assays (typically 10-50 µM) to achieve a desired biological effect, increasing the risk of off-target phenotypes.[1]
Therapeutic Applications and Limitations
Clinically, Fasudil's primary indication is for cerebral vasospasm.[1] Its potential is being actively explored in a multitude of other conditions, including Alzheimer's disease, amyotrophic lateral sclerosis (ALS), and stroke, with several ongoing clinical trials.[9][10][11] Despite its promise, the systemic administration of Fasudil is often associated with dose-limiting hypotension due to its potent vasodilatory effects, a direct consequence of pan-ROCK inhibition.[1][12] This limitation has been a major catalyst for designing next-generation inhibitors with improved safety profiles.
Section 2: The Next Generation - Advanced ROCK Inhibitors
The development of next-generation ROCK inhibitors has focused on enhancing potency, improving selectivity, and targeting specific ROCK isoforms to tailor therapeutic effects and reduce adverse events.
Ripasudil (K-115): Enhanced Potency for Ophthalmic Applications
Ripasudil was developed directly from the Fasudil scaffold through chemical modifications that dramatically improved its pharmacological action.[13] It is a potent and selective ROCK inhibitor that, when applied topically as an eye drop, effectively lowers intraocular pressure (IOP) by increasing aqueous humor outflow through the trabecular meshwork.[13][14][15] This mechanism makes it a valuable therapeutic for glaucoma.[16]
-
Key Advantage: High potency allows for effective local administration, minimizing systemic side effects. It is the first ROCK inhibitor approved for glaucoma treatment.[14]
Netarsudil (AR-13324): A Novel Mechanism for IOP Reduction
Approved by the FDA, Netarsudil is another potent ROCK inhibitor for treating glaucoma and ocular hypertension.[17][18][19] Its primary mechanism involves relaxing the trabecular meshwork to increase aqueous humor outflow.[18][20] Clinical trials have demonstrated that its IOP-lowering effect is non-inferior to the standard-of-care agent, timolol.[21]
-
Key Advantage: Provides a novel mechanism of action for patients whose IOP is not adequately controlled by other medications.[18]
Belumosudil (Rezurock/SLx-2119): The Power of Isoform Selectivity
Belumosudil represents a significant leap forward, functioning as a selective inhibitor of ROCK2.[22] This isoform selectivity is crucial, as ROCK2 plays a key role in regulating inflammatory responses and fibrotic processes. By selectively inhibiting ROCK2, Belumosudil rebalances the immune system by downregulating pro-inflammatory Th17 cells and promoting anti-inflammatory regulatory T (Treg) cells.[23]
-
Key Advantage: Its targeted, immunomodulatory mechanism has led to its approval for treating chronic graft-versus-host disease (cGVHD), a condition where previous systemic therapies have failed.[22][24] This demonstrates the power of isoform-specific inhibition to treat diseases beyond the scope of first-generation inhibitors.
Section 3: Head-to-Head Comparison: Efficacy & Selectivity
The evolution from Fasudil to next-generation inhibitors is most clearly illustrated by comparing their quantitative biochemical data and clinical applications.
| Inhibitor | Primary Target(s) | IC50 / Ki Values | Primary Clinical Indication(s) | Key Advantages | Key Limitations / Side Effects |
| Fasudil (HA-1077) | ROCK1, ROCK2 | Ki: 0.33 µM (ROCK1)[6]IC50: 0.158 µM (ROCK2)[6]IC50: >1.6 µM for PKA, PKC, PKG[6][7] | Cerebral Vasospasm[1] | First-in-class, broad preclinical investigation | Poor kinase selectivity, systemic hypotension[1][12] |
| Ripasudil (K-115) | ROCK1, ROCK2 | Highly potent and selective for ROCK[13] | Glaucoma, Ocular Hypertension[13][14] | High potency, effective topical administration | Conjunctival hyperemia (redness) is common[16] |
| Netarsudil | ROCK | Potent ROCK inhibitor[17][18] | Glaucoma, Ocular Hypertension[17][18] | Novel mechanism for IOP reduction[18][20] | Conjunctival hyperemia, corneal deposits[21] |
| Belumosudil (Rezurock) | ROCK2 | Selective ROCK2 inhibitor[22] | Chronic Graft-vs-Host Disease (cGVHD)[22][24] | Isoform-selective, immunomodulatory effect | Infections, nausea, diarrhea[24] |
Section 4: Visualizing the Science
Diagrams are essential for conceptualizing the complex signaling pathways and experimental strategies involved in kinase inhibitor development.
Figure 1: Simplified Rho/ROCK signaling pathway. Active RhoA-GTP binds and activates ROCK, which phosphorylates downstream targets to promote actin stress fiber formation and cell contraction. Inhibitors like Fasudil and next-generation agents block this activity.
Figure 2: Experimental workflow for evaluating kinase inhibitor efficacy. The process moves from initial biochemical potency determination to validation in complex biological systems.
Section 5: Experimental Protocols for Efficacy Assessment
The validation of any kinase inhibitor relies on a cascade of robust and reproducible assays. The choice of experiment is dictated by the question being asked, from direct target binding to complex physiological responses.
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Principle (LanthaScreen™ Eu Kinase Binding Assay): This is a fluorescence resonance energy transfer (FRET) assay. A Europium (Eu)-labeled antibody binds to the kinase, and a fluorescent "tracer" binds to the ATP pocket. In the absence of an inhibitor, antibody and tracer are in close proximity, allowing FRET to occur. A competitive inhibitor displaces the tracer, disrupting FRET.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., Fasudil, Belumosudil) in kinase buffer. Prepare a solution containing the purified ROCK kinase, Eu-labeled anti-tag antibody, and the fluorescent tracer.
-
Assay Plate Setup: In a 384-well plate, add 5 µL of each inhibitor dilution.
-
Kinase/Tracer Addition: Add 5 µL of the kinase/tracer mix to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET), measuring emission at two wavelengths (e.g., 665 nm for acceptor, 615 nm for donor).
-
Analysis: Calculate the emission ratio. Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cell-Based Western Blot for ROCK Pathway Inhibition
Objective: To confirm that the inhibitor can access and modulate ROCK activity within a cellular context by measuring the phosphorylation of a downstream substrate.
Methodology:
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., HeLa or vascular smooth muscle cells) and grow to 80% confluency. Starve the cells in serum-free media for 12-24 hours to reduce basal ROCK activity.
-
Inhibitor Incubation: Treat cells with various concentrations of the ROCK inhibitor for 1-2 hours.
-
Stimulation: Stimulate the cells with a known ROCK activator (e.g., lysophosphatidic acid, LPA) for 15-30 minutes to induce robust pathway activation. Include unstimulated and vehicle-treated controls.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against phosphorylated Myosin Light Chain 2 (p-MLC2) or total MLC overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity using densitometry software and normalize the p-MLC signal to total MLC or a loading control (e.g., GAPDH).
Conclusion
The journey from N-(2-aminoethyl)isoquinoline-5-sulfonamide derivatives like Fasudil to next-generation ROCK inhibitors such as Ripasudil, Netarsudil, and Belumosudil highlights a paradigm of modern drug development. The initial discovery of a moderately potent, non-selective inhibitor paved the way for highly refined molecules with superior potency and, crucially, improved selectivity. The clinical success of isoform-selective inhibitors like Belumosudil for cGVHD underscores that the future of kinase inhibitor therapy lies in precision targeting. By dissecting the specific roles of different kinase isoforms, researchers can develop therapies that maximize efficacy in a targeted disease pathway while minimizing the systemic side effects that limited their predecessors. The continued exploration of novel scaffolds and multi-target-directed ligands promises to further expand the therapeutic reach of this important class of inhibitors.[25]
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Hidaka, H., Inagaki, M., Kawamoto, S., & Sasaki, Y. (1985). N-(2-Aminoethyl)-5-isoquinolinesulfonamide, a newly synthesized protein kinase inhibitor, functions as a ligand in affinity chromatography. Purification of Ca2+-activated, phospholipid-dependent and other protein kinases. The Journal of Biological Chemistry, 260(5), 2922-2925. [Link]
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De A, et al. (2022). FDA Approval Summary: Belumosudil For Adult and Pediatric Patients 12 Years and Older with Chronic GVHD After Two or More Prior Lines of Systemic Therapy. Clinical Cancer Research, 28(11), 2248-2253. [Link]
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Asrani, S., et al. (2020). Pooled Efficacy and Safety Profile of Netarsudil Ophthalmic Solution 0.02% in Patients With Open-angle Glaucoma or Ocular Hypertension. Journal of Glaucoma, 29(10), 877-884. [Link]
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El-Damasy, D. A., et al. (2022). Multitarget Hybrid Fasudil Derivatives as a New Approach to the Potential Treatment of Amyotrophic Lateral Sclerosis. Journal of Medicinal Chemistry, 65(2), 1338-1355. [Link]
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Al-Humayyd, M., & Al-Shamrani, M. (2023). Evaluating the efficacy of Rho kinase inhibitor eye drops in the management of corneal edema: A single-center retrospective cohort study. Saudi Journal of Ophthalmology, 37(3), 221-226. [Link]
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Breitenlechner, C., et al. (2003). Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B. Journal of Medicinal Chemistry, 46(26), 5765-5774. [Link]
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PharmaCompass. (n.d.). Ripasudil. [Link]
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Drug Topics. (2021). FDA Approves Belumosudil (Rezurock) for the Treatment of Patients with Chronic Graft-Versus-Host Disease (cGVHD). [Link]
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Ending RhoGAM. (n.d.). Fasudil Hydrochloride – Application in Therapy and Current Clinical Research. [Link]
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Morikawa, A., Sone, T., & Asano, T. (1989). 5-Isoquinolinesulfonamide derivatives. 1. Synthesis and vasodilatory activity of N-(2-guanidinoethyl)-5-isoquinolinesulfonamide derivatives. Journal of Medicinal Chemistry, 32(1), 42-46. [Link]
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REZUROCK. (n.d.). How REZUROCK works differently to treat chronic GVHD. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(2-aminoethyl)isoquinoline-5-sulfonamide hydrochloride
For researchers and drug development professionals, the integrity of scientific discovery extends to the entire lifecycle of chemical reagents, including their proper disposal. This guide provides a detailed protocol for the safe and compliant disposal of N-(2-aminoethyl)isoquinoline-5-sulfonamide hydrochloride (also known as HA-100 hydrochloride), a compound frequently utilized in laboratory settings. Adherence to these procedures is paramount not only for regulatory compliance but also for the protection of laboratory personnel and the environment.
Understanding the Compound: Hazard Profile and Regulatory Context
This compound is a chemical reagent that requires careful handling due to its specific hazard profile. According to the aggregated GHS information provided to the European Chemicals Agency (ECHA), this compound is classified with the following hazards[1]:
-
H302: Harmful if swallowed: Ingestion can lead to adverse health effects.
-
H315: Causes skin irritation: Direct contact with the skin can cause redness, itching, and inflammation.
-
H319: Causes serious eye irritation: Contact with the eyes can result in significant and potentially damaging irritation.
-
H335: May cause respiratory irritation: Inhalation of dust or aerosols can irritate the respiratory tract.
These classifications firmly place this compound within the category of hazardous waste, necessitating disposal procedures that mitigate these risks. The disposal of such chemicals is regulated by national and local authorities, such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States.[1][2][3]
| Hazard Classification | GHS Hazard Statement | Primary Risks and Precautions |
| Acute toxicity, oral | H302: Harmful if swallowed | Avoid ingestion. Do not eat, drink, or smoke when handling. |
| Skin corrosion/irritation | H315: Causes skin irritation | Wear appropriate chemical-resistant gloves and a lab coat. |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation | Wear safety glasses or goggles. |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation | Handle in a well-ventilated area or a chemical fume hood. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins the moment the chemical is deemed waste and ends with its final, compliant disposal by a licensed facility.
Waste Identification and Segregation
The first and most critical step is the accurate identification and segregation of the waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals can react violently or produce toxic gases.[4][5]
-
Segregate solid waste (e.g., contaminated personal protective equipment (PPE), weigh boats) from liquid waste (e.g., unused solutions).
Containerization and Labeling
Proper containerization and labeling are essential for safe storage and transport.
-
Use only approved hazardous waste containers. These are typically provided by your institution's Environmental Health and Safety (EHS) department and are made of materials compatible with the chemical.
-
Ensure the container is in good condition, with a securely fitting lid to prevent leaks or spills.[5]
-
Label the container clearly with the words "Hazardous Waste," the full chemical name: "this compound," and the specific hazards (e.g., "Harmful if swallowed," "Irritant"). The date the waste was first added to the container must also be included.
On-site Accumulation and Storage
Laboratories serve as Satellite Accumulation Areas (SAAs) for hazardous waste.
-
Store the waste container in a designated, secondary containment unit (such as a chemical-resistant tray) to contain any potential leaks.[5]
-
The storage area should be away from general laboratory traffic and incompatible materials.[4]
-
Keep the waste container closed at all times, except when adding waste.
Disposal Methodology: The Path to Decommissioning
The ultimate disposal of this compound must be carried out by a licensed hazardous waste disposal facility.
-
Never dispose of this chemical down the drain or in the regular trash. This is a direct violation of environmental regulations and can harm aquatic life and contaminate water systems.[6]
-
Contact your institution's EHS department to arrange for the pickup of the hazardous waste. They will have established procedures for the collection and transport of chemical waste to a certified Treatment, Storage, and Disposal Facility (TSDF).
-
The most common and environmentally responsible method for the disposal of solid organic chemical waste is incineration at a permitted hazardous waste incinerator. This process destroys the chemical structure, rendering it non-hazardous.
Decontamination of Empty Containers
Empty containers that once held this compound must also be managed properly.
-
An "empty" container may still contain residual amounts of the chemical and should be treated as hazardous waste.
-
Follow your institution's specific procedures for decontaminating empty containers. This may involve rinsing the container multiple times with a suitable solvent (the rinsate must be collected and disposed of as hazardous waste) before the container can be discarded or recycled.
Visualizing the Disposal Process
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow from laboratory generation to final decommissioning.
By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a culture of safety and environmental stewardship within your institution. The responsible management of chemical waste is a shared responsibility that safeguards our collective well-being and the integrity of our scientific pursuits.
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Navigating the Safe Handling of N-(2-aminoethyl)isoquinoline-5-sulfonamide hydrochloride: A Guide for Laboratory Professionals
As researchers and drug development professionals, our pursuit of scientific advancement must be intrinsically linked with an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling N-(2-aminoethyl)isoquinoline-5-sulfonamide hydrochloride, a potent protein kinase inhibitor. By understanding the inherent risks and adhering to the detailed protocols within, we can ensure a safe and effective research environment.
Hazard Profile and Mechanistic Action
This compound, commonly known as H-9, is a member of the isoquinolinesulfonamide class of protein kinase inhibitors.[1][2] Its biological activity, while crucial for research, necessitates careful handling to prevent unintended physiological effects. The primary hazards associated with this compound are clearly defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
According to aggregated data from multiple suppliers, this compound is classified as:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)[3]
-
Causes skin irritation (Skin irritation - Category 2)[3]
-
Causes serious eye irritation (Eye irritation - Category 2A)[3]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[3]
A safety data sheet for H-9 hydrochloride further notes that the toxicological effects of this compound have not been thoroughly studied, underscoring the importance of minimizing exposure through rigorous safety protocols.[4]
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is critical to mitigate the risks of exposure. The following table outlines the recommended PPE, with a rationale rooted in the compound's hazard profile.
| PPE Component | Specifications | Rationale for Use |
| Hand Protection | Nitrile gloves | Provides a chemical-resistant barrier to prevent skin contact and subsequent irritation.[5] |
| Eye Protection | Safety glasses with side shields or goggles | Protects against splashes and airborne particles that could cause serious eye irritation.[5][6] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing and minimizes skin exposure.[5] |
| Respiratory Protection | N95 respirator or equivalent | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation and respiratory tract irritation.[7] |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict operational workflow is paramount for safety. The following diagram and detailed steps provide a clear pathway for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
I. Preparation
-
Review Documentation: Before handling, thoroughly review the Safety Data Sheet (SDS) and the experimental protocol. Ensure you are familiar with the hazards and emergency procedures.
-
Assemble PPE: Don the appropriate personal protective equipment as outlined in the table above. Inspect all PPE for integrity before use.[5]
-
Prepare Workspace: Ensure a certified chemical fume hood is available and functioning correctly. An eyewash station and safety shower should be readily accessible.
II. Handling (within a Chemical Fume Hood)
-
Weighing: Carefully weigh the solid compound within the fume hood to minimize the risk of inhaling airborne particles.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
Experimental Use: Conduct all experimental procedures involving the compound within the fume hood.
III. Cleanup and Disposal
-
Decontamination: After use, decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Waste Disposal: Dispose of all waste, including contaminated PPE and unused compound, in accordance with local, state, and federal regulations for hazardous chemical waste.[4] Do not dispose of this material down the drain.
-
Doffing PPE: Remove PPE in a manner that avoids contaminating yourself. Dispose of single-use PPE in the designated hazardous waste stream.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.[4]
By integrating these safety measures into your standard laboratory practices, you can confidently work with this compound while prioritizing the well-being of yourself and your colleagues.
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-
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
